molecular formula C10H24OSi B1606153 Triisopropylmethoxysilane CAS No. 33974-42-4

Triisopropylmethoxysilane

Cat. No.: B1606153
CAS No.: 33974-42-4
M. Wt: 188.38 g/mol
InChI Key: YKFVVAUPACHDIG-UHFFFAOYSA-N
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Description

Triisopropylmethoxysilane (CAS 33974-42-4) is an organosilicon compound with the molecular formula C10H24OSi and a molecular weight of 188.38 g/mol . This compound is characterized as a clear, colorless liquid with a density of 0.795 g/cm³ and a boiling point of 168°C at 760 mmHg . Its structure features a central silicon atom bound to three isopropyl groups and one methoxy group, which defines its reactivity and application in research settings . As a silane coupling agent, its primary research value lies in its ability to function as a surface modifier and a protective agent in synthetic chemistry. The bulky triisopropylsilyl group can be used to protect sensitive functional groups during multi-step synthetic sequences, while the methoxy group can undergo hydrolysis to form silanols, enabling covalent bonding to inorganic surfaces like glass, metals, and metal oxides . This dual functionality makes it a versatile building block for creating hybrid organic-inorganic materials, which are fundamental in developing advanced composites, coatings, and functionalized nanoparticles . The mechanism of surface functionalization typically involves a two-step process: initial hydrolysis of the methoxy group to form reactive silanols, followed by condensation with hydroxyl groups present on the substrate surface, forming stable covalent siloxane (Si-O-) bonds . This process can create well-ordered monomolecular layers that enhance adhesion, improve mechanical properties, and introduce specific functionalities to the material interface . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFVVAUPACHDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343349
Record name Triisopropylmethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33974-42-4
Record name Triisopropylmethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Hydrolysis of Triisopropylmethoxysilane: A Mechanistic and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complexities of Sterically Governed Silane Chemistry

In the landscape of drug development and advanced materials science, organosilanes are indispensable molecular architects. Their ability to bridge organic and inorganic domains offers unparalleled control over surface modification, drug delivery vehicle formulation, and the synthesis of complex intermediates. Among these, Triisopropylmethoxysilane ((i-Pr)₃SiOMe) presents a unique case study in sterically governed reactivity. The three bulky isopropyl groups enveloping the silicon center dramatically influence the kinetics and mechanism of its hydrolysis—the foundational step for its utility.

This technical guide eschews a conventional, rigid format. Instead, it is structured to provide a narrative that flows from the fundamental principles of the hydrolysis mechanism to the practical, field-proven methodologies for its study and control. As researchers and drug development professionals, a deep, causal understanding of this process is paramount to harnessing the full potential of this versatile reagent. This document is designed to be a comprehensive resource, grounded in established chemical principles and supported by authoritative references, to empower you in your research endeavors.

The Central Role of Steric Hindrance in the Hydrolysis of Triisopropylmethoxysilane

The hydrolysis of an alkoxysilane is, at its core, a nucleophilic substitution reaction at the silicon center, where a methoxy group (-OCH₃) is replaced by a hydroxyl group (-OH) from a water molecule. However, the sheer steric bulk of the three isopropyl groups in triisopropylmethoxysilane profoundly retards this process compared to less hindered analogs like methyltrimethoxysilane.[1][2] This steric shield dictates the accessibility of the silicon atom to the incoming nucleophile (water or hydroxide ion), thereby controlling the reaction rate and influencing the stability of intermediates.

The hydrolysis of alkoxysilanes can be catalyzed by either acid or base, and the prevailing mechanism differs significantly between these conditions.[3][4] Under neutral conditions, in high-purity water and non-glass containers, alkoxysilanes with no autocatalytic functionality can remain stable for extended periods, from weeks to months.[1][4] However, the presence of even trace amounts of acidic or basic impurities, often found in tap water, can initiate hydrolysis.[1][4]

Mechanistic Pathways of Hydrolysis

The journey from triisopropylmethoxysilane to triisopropylsilanol is not a simple one-step conversion. It is a nuanced process governed by the pH of the reaction medium.

Acid-Catalyzed Hydrolysis: A Proton-Assisted Pathway

Under acidic conditions, the hydrolysis of alkoxysilanes proceeds via a mechanism that is typically first-order in both the silane and the acid catalyst. The reaction is initiated by the protonation of the oxygen atom of the methoxy group, making it a better leaving group (methanol).[1][3] This is followed by a nucleophilic attack by a water molecule on the silicon center.

The rate of acid-catalyzed hydrolysis is significantly faster than base-catalyzed hydrolysis and is generally less affected by the steric bulk of the organic substituents on the silicon atom compared to the alkoxy groups themselves.[1] For instance, methoxysilanes hydrolyze 6-10 times faster than their ethoxysilane counterparts due to the smaller size of the methoxy group.[1]

Acid_Catalyzed_Hydrolysis TIPSOMe (i-Pr)₃Si-O-CH₃ Protonated_TIPSOMe (i-Pr)₃Si-O⁺(H)-CH₃ TIPSOMe->Protonated_TIPSOMe + H₃O⁺ H3O_plus H₃O⁺ H2O_1 H₂O H2O_2 H₂O Pentacoordinate_Intermediate Transition State [(i-Pr)₃Si(OH₂)(OCH₃)]⁺ H2O_2->Pentacoordinate_Intermediate backside attack TIPSO_plus_H (i-Pr)₃Si-O⁺H₂ Pentacoordinate_Intermediate->TIPSO_plus_H - CH₃OH TIPSO_H (i-Pr)₃Si-OH TIPSO_plus_H->TIPSO_H - H⁺ Methanol CH₃OH H3O_plus_2 H₃O⁺

Acid-Catalyzed Hydrolysis Pathway of Triisopropylmethoxysilane.
Base-Catalyzed Hydrolysis: A Direct Nucleophilic Assault

In a basic medium, the hydrolysis mechanism shifts to a direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom.[5] This attack forms a pentacoordinate intermediate, which is the rate-determining step. The subsequent departure of the methoxy group yields the triisopropylsilanol.[5] This Sₙ2-type mechanism is highly sensitive to steric hindrance around the silicon atom.[6] The bulky isopropyl groups significantly impede the approach of the hydroxide ion, making the base-catalyzed hydrolysis of triisopropylmethoxysilane considerably slower than that of less hindered alkoxysilanes.

Base_Catalyzed_Hydrolysis TIPSOMe (i-Pr)₃Si-O-CH₃ Pentacoordinate_Intermediate Pentacoordinate Intermediate [(i-Pr)₃Si(OH)(OCH₃)]⁻ TIPSOMe->Pentacoordinate_Intermediate + OH⁻ OH_minus OH⁻ TIPSO_H (i-Pr)₃Si-OH Pentacoordinate_Intermediate->TIPSO_H - CH₃O⁻ MeO_minus CH₃O⁻ Methanol CH₃OH MeO_minus->Methanol + H₂O H2O H₂O OH_minus_2 OH⁻

Base-Catalyzed Hydrolysis Pathway of Triisopropylmethoxysilane.

The Consequence of Hydrolysis: Formation and Stability of Triisopropylsilanol

The immediate product of hydrolysis is triisopropylsilanol ((i-Pr)₃SiOH). Unlike many other silanols derived from trialkoxysilanes, triisopropylsilanol is remarkably stable towards self-condensation.[7] This stability is again attributed to the steric shielding provided by the three isopropyl groups, which hinders the close approach of two silanol molecules required for the formation of a disiloxane (Si-O-Si) bond. This high stability makes triisopropylsilanol a valuable, isolable intermediate in organic synthesis.

Experimental Protocols for Monitoring the Hydrolysis of Triisopropylmethoxysilane

A robust understanding of the hydrolysis kinetics necessitates reliable experimental methods for monitoring the reaction progress. The choice of technique depends on the specific information required, such as the rate of disappearance of the starting material, the rate of formation of the product, or the identification of intermediates.

In-Situ Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for real-time, in-situ monitoring of the hydrolysis reaction.[6] By tracking the changes in specific infrared absorption bands, one can follow the conversion of the starting material to the product.

Key Vibrational Bands to Monitor:

  • Disappearance of Si-O-CH₃ stretching: This band, typically found in the region of 1070-1100 cm⁻¹, will decrease in intensity as the hydrolysis proceeds.

  • Appearance of Si-OH stretching: A broad band in the region of 3200-3600 cm⁻¹ will appear and increase in intensity, indicating the formation of the silanol group. A sharper band around 3690 cm⁻¹ can sometimes be observed for non-hydrogen-bonded (isolated) Si-OH groups.

  • Appearance of C-OH stretching (Methanol): The formation of methanol as a byproduct can be monitored by the appearance of its characteristic O-H stretching band around 3340 cm⁻¹ (broad) and C-O stretching band around 1030 cm⁻¹.

Experimental Workflow:

FTIR_Workflow start Prepare Reaction Mixture (TIPSOMe, Water, Solvent, Catalyst) atr_cell Introduce Mixture into ATR-FTIR Cell start->atr_cell collect_spectra Collect Spectra at Regular Time Intervals atr_cell->collect_spectra analyze_data Analyze Spectral Data (Peak Integration, Kinetic Modeling) collect_spectra->analyze_data results Determine Reaction Rate and Mechanism analyze_data->results

Workflow for FTIR Monitoring of Hydrolysis.
Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is an exceptionally powerful technique for quantitatively tracking the species involved in the hydrolysis and condensation of alkoxysilanes.[8] Each silicon-containing species (the starting alkoxysilane, the resulting silanol, and any condensation products) will have a distinct chemical shift, allowing for their unambiguous identification and quantification.

Expected ²⁹Si NMR Chemical Shifts:

CompoundExpected ²⁹Si Chemical Shift (ppm vs. TMS)
Triisopropylmethoxysilane~ -5 to -15
Triisopropylsilanol~ +5 to +15
Disiloxane ((i-Pr)₃SiOSi(i-Pr)₃)~ -10 to 0

Note: These are approximate ranges and can be influenced by solvent and concentration.

Experimental Protocol:

  • Sample Preparation: Prepare the reaction mixture (triisopropylmethoxysilane, D₂O for locking, solvent, and catalyst) directly in an NMR tube at a known concentration.

  • Data Acquisition: Acquire a series of ¹H-decoupled ²⁹Si NMR spectra at regular time intervals. The use of an appropriate relaxation agent (e.g., chromium(III) acetylacetonate) and a sufficient relaxation delay is crucial for obtaining quantitative data.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product(s) in each spectrum. Plot the concentration of each species as a function of time to determine the reaction kinetics.

Separation and Quantification by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are well-suited for separating and quantifying the components of the reaction mixture.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to monitor the disappearance of the volatile triisopropylmethoxysilane and the appearance of methanol.[9][10] Derivatization of the non-volatile triisopropylsilanol may be necessary for its analysis by GC.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing the less volatile triisopropylsilanol product and any potential oligomeric condensation products.[1] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and a UV or refractive index detector can be employed.

General Experimental Protocol (HPLC):

  • Reaction Sampling: At specific time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the reaction by, for example, rapid cooling or neutralization of the catalyst.

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent and filter it before injection into the HPLC system.

  • Analysis: Separate the components using an appropriate HPLC method and quantify them using a calibration curve generated from standards of known concentrations.

Quantitative Insights: The Impact of Steric Hindrance on Reaction Rates

SilaneRelative Hydrolysis Rate (Qualitative)Factors Influencing Rate
MethyltrimethoxysilaneVery FastMinimal steric hindrance.
n-PropyltrimethoxysilaneFastModerate steric hindrance from the n-propyl group.[1]
IsobutyltrimethoxysilaneSlowerIncreased steric hindrance from the isobutyl group.[1]
Triisopropylmethoxysilane Very Slow Extreme steric hindrance from three isopropyl groups.
Tri-tert-butylethoxysilaneExtremely SlowEven greater steric hindrance than triisopropylmethoxysilane, often requires forcing conditions for hydrolysis.

The general trend is clear: as the steric bulk around the silicon atom increases, the rate of hydrolysis decreases dramatically. This is a direct consequence of the increased energy barrier for the nucleophile to approach the silicon center.

Applications in Drug Development and Beyond

The controlled hydrolysis of triisopropylmethoxysilane and the subsequent stability of the resulting silanol are key to its applications in fields requiring high precision and stability:

  • Protecting Group Chemistry: The triisopropylsilyl (TIPS) group is a widely used protecting group for alcohols in multi-step organic synthesis, particularly in the synthesis of complex drug molecules. Its stability to a wide range of reaction conditions and its selective removal under specific acidic or fluoride-containing conditions make it an invaluable tool.

  • Surface Modification: The controlled hydrolysis allows for the precise functionalization of surfaces, such as silica-based nanoparticles for drug delivery or biomedical implants. The bulky nature of the TIPS group can be used to create well-defined, less-condensed monolayers on surfaces.

  • Precursor for Hybrid Materials: Triisopropylsilanol can serve as a well-defined building block for the synthesis of organic-inorganic hybrid materials with tailored properties.

Conclusion: A Tale of Steric Control

The hydrolysis of triisopropylmethoxysilane is a compelling example of how steric factors can dominate and control a chemical reaction. The three bulky isopropyl groups act as gatekeepers, significantly slowing down the rate of hydrolysis and stabilizing the resulting silanol against self-condensation. This unique behavior, while presenting challenges in terms of reaction times, offers opportunities for exquisite control over surface functionalization and the synthesis of complex molecules. A thorough understanding of the acid- and base-catalyzed mechanisms, coupled with the appropriate analytical techniques for monitoring the reaction, empowers researchers to effectively utilize this sterically hindered silane in their pursuit of novel therapeutics and advanced materials.

References

  • Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (pp. 91-104). VSP.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Colas, A. & Bule, A. (2011). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Boletín de la Sociedad Española de Cerámica y Vidrio, 50(4), 187-194.
  • Grubb, W. T. (1954). A study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. Journal of the American Chemical Society, 76(13), 3408-3414.
  • Vanttinen, A. & Knuutinen, J. (2000). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 125, 2031-2034.
  • Poh, B. L. & Chew, L. H. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 589-590, 131-141.
  • Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents, Volume 2. CRC Press.
  • BenchChem. (2025). An In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)propyl Methacrylate.
  • Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3-4), 339-359.
  • Google Patents. (2013). CN103204869A - Synthetic method for high purity triisopropyl silane.
  • Wikipedia. (n.d.).
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  • Vanttinen, A. & Knuutinen, J. (2000). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 125, 2031-2034.
  • Apperley, D. C., Harris, R. K., & Tucker, P. A. (2020). Origin of the 29Si NMR Chemical Shift in R3Si–X and Relationship to the formation of Silylium (R3Si+) Ions. Organometallics, 39(15), 2824-2834.
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  • Gounder, R. (2014). Aldol Condensation and Esterification over Ti-Substituted *BEA Zeolite: Mechanisms and Effects of Pore Hydrophobicity. OSTI.GOV.
  • Wikipedia. (n.d.). Triisopropylsilane.
  • Wang, H., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.
  • Agilent Technologies. (2011).
  • Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3-4), 339-359.
  • Daken Chem. (n.d.). Guide to Triisopropylsilane.
  • Poh, B. L. & Chew, L. H. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 589-590, 131-141.
  • Brochier-Salon, M. C., et al. (2008). Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. Silicon Chemistry, 3(5-6), 335-350.
  • Byrne, B., et al. (2016). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Analyst, 141(19), 5498-5511.
  • Sigma-Aldrich. (n.d.). Triisopropylsilanol 98%.
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  • U.S. Environmental Protection Agency. (1987).
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Sources

A Comprehensive Technical Guide to the Solubility of Triisopropylmethoxysilane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solvent Landscape for Triisopropylmethoxysilane

Triisopropylmethoxysilane ((i-Pr)3SiOMe), a sterically hindered silyl ether, is a compound of significant interest in organic synthesis, particularly as a protecting group and in materials science. Its utility is intrinsically linked to its behavior in various solvent systems. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the solubility characteristics of triisopropylmethoxysilane in a range of common organic solvents. By delving into the principles of solubility and leveraging predictive models such as Hansen Solubility Parameters (HSP), this document serves as a practical resource for solvent selection, reaction optimization, and purification strategies involving this versatile reagent.

The choice of solvent is a critical parameter that can dictate the success of a chemical transformation. It influences reaction rates, equilibria, and the ease of product isolation. For a compound like triisopropylmethoxysilane, characterized by bulky nonpolar isopropyl groups and a more polar methoxy moiety, predicting its interaction with different solvents is not always straightforward. This guide will systematically explore its solubility profile, moving from fundamental principles to practical application.

Physicochemical Properties of Triisopropylmethoxysilane and Related Analogues

A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. Triisopropylmethoxysilane is a colorless liquid with a slight odor. Key physical properties are summarized in the table below, alongside those of the closely related triisopropylsilane for comparative analysis.

PropertyTriisopropylmethoxysilaneTriisopropylsilane
CAS Number 33974-42-46485-79-6
Molecular Formula C10H24OSiC9H22Si
Molecular Weight 188.39 g/mol [1]158.36 g/mol
Boiling Point 108-110 °C[1]84-86 °C / 35 mmHg
Density 0.795 g/mL[1]0.773 g/mL at 25 °C
Refractive Index Not Availablen20/D 1.434

The structure of triisopropylmethoxysilane is dominated by the three bulky isopropyl groups attached to the silicon atom, which impart a significant nonpolar character. The methoxy group (-OCH3) introduces a degree of polarity and the potential for weak hydrogen bond acceptance. In contrast, triisopropylsilane possesses a silicon-hydrogen bond in place of the methoxy group, rendering it highly nonpolar.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a simple yet powerful qualitative guide to solubility. This principle is more formally quantified through solubility parameters, with the Hansen Solubility Parameters (HSP) being a particularly effective three-dimensional model.[2][3]

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, which define a point in "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible.[2] The distance (Ra) between a solute and a solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²

A smaller Ra value indicates a higher affinity and, therefore, greater solubility.

Visualizing Solubility Principles with Graphviz

G cluster_solute Triisopropylmethoxysilane cluster_solvents Solvent Categories Solute Large Nonpolar Component (Triisopropylsilyl Group) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility ('Like Dissolves Like') PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) Solute->PolarProtic Lower Solubility (Mismatch in Polarity) Solute_Polar Polar Component (Methoxy Group) PolarAprotic Polar Aprotic Solvents (e.g., THF, Acetone) Solute_Polar->PolarAprotic Moderate to High Solubility Solute_Polar->PolarProtic Moderate Solubility (Potential for H-bonding)

Caption: Conceptual diagram of triisopropylmethoxysilane solubility based on "like dissolves like".

Solubility Profile of Triisopropylmethoxysilane in Common Organic Solvents

Nonpolar Solvents

Given the predominantly nonpolar nature of the triisopropylsilyl group, triisopropylmethoxysilane is expected to be highly soluble, and likely fully miscible, in nonpolar solvents. This is supported by the known solubility of the highly analogous triisopropylsilane in nonpolar solvents like benzene and its general solubility in such media.[4]

  • Hexane & Heptane: Excellent solubility/miscibility is predicted due to the similarity in their dispersion-dominant character.

  • Toluene & Benzene: High solubility/miscibility is expected. The aromatic nature of these solvents can engage in weak π-stacking interactions, but the primary driving force for dissolution will be the compatible dispersion forces. Triisopropylsilane is explicitly stated to be soluble in benzene.

Polar Aprotic Solvents

This class of solvents possesses a significant dipole moment but lacks acidic protons for hydrogen bonding. The presence of the polar methoxy group in triisopropylmethoxysilane suggests favorable interactions with these solvents.

  • Tetrahydrofuran (THF) & Diethyl Ether: High solubility/miscibility is anticipated. The ether oxygen in these solvents can act as a hydrogen bond acceptor, interacting favorably with any slight polarity of the solute.

  • Dichloromethane (DCM) & Chloroform: High solubility is expected. Triisopropylsilane is known to be soluble in chloroform. The polar C-Cl bonds in these solvents will interact favorably with the methoxy group of triisopropylmethoxysilane.

  • Acetone & Ethyl Acetate: Good to high solubility is predicted. The carbonyl group in these solvents provides a site for dipole-dipole interactions with the methoxy group.

  • Acetonitrile: Moderate to good solubility is expected. While polar, acetonitrile is also a relatively poor solvent for highly nonpolar compounds. The large nonpolar bulk of the triisopropylsilyl group may limit complete miscibility.

Polar Protic Solvents

These solvents can act as both hydrogen bond donors and acceptors. The interaction of triisopropylmethoxysilane with these solvents is more complex.

  • Ethanol & Methanol: Moderate solubility is predicted. While the methoxy group can accept hydrogen bonds from the solvent's hydroxyl group, the large, nonpolar triisopropylsilyl group will have unfavorable interactions with the highly polar and hydrogen-bonding network of the alcohol.

  • Water: Triisopropylmethoxysilane is expected to be immiscible with water, similar to triisopropylsilane. The large hydrophobic character of the molecule will dominate, leading to phase separation.

Hansen Solubility Parameter (HSP) Comparison

To provide a more quantitative prediction, the table below presents the HSP values for a selection of common organic solvents. While the exact HSP values for triisopropylmethoxysilane are not published, we can infer its likely characteristics. Due to its large alkyl component, it will have a relatively high δd value. The methoxy group will contribute a moderate δp and a small δh (as a hydrogen bond acceptor).

Solventδd (MPa1/2)δp (MPa1/2)δh (MPa1/2)
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

Data sourced from publicly available HSP tables.

Based on these values, solvents with high δd and low to moderate δp and δh are predicted to be the best solvents for triisopropylmethoxysilane. This aligns with the qualitative predictions of high solubility in nonpolar and some polar aprotic solvents, and lower solubility in highly polar protic solvents like water and methanol.

Experimental Protocol for Determining Liquid-Liquid Miscibility

For novel applications or when precise solubility data is required, experimental determination is necessary. The following protocol provides a standardized method for assessing the miscibility of a liquid solute, such as triisopropylmethoxysilane, in a solvent at a given temperature.

Objective:

To visually determine the miscibility of triisopropylmethoxysilane in a selected organic solvent at various concentrations.

Materials:
  • Triisopropylmethoxysilane

  • Selected organic solvents (e.g., hexane, THF, ethanol)

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials or test tubes with caps

  • Vortex mixer

  • Constant temperature bath (optional, for temperature-dependent studies)

Procedure:
  • Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform all operations in a well-ventilated fume hood.

  • Initial Miscibility Screening (1:1 Volume Ratio): a. To a clean vial, add 1.0 mL of the selected organic solvent. b. Add 1.0 mL of triisopropylmethoxysilane to the same vial. c. Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing. d. Allow the vial to stand undisturbed for at least 5 minutes. e. Observation: Visually inspect the vial against a well-lit background.

    • Miscible: A single, clear, homogeneous phase is observed.
    • Immiscible: Two distinct liquid layers are present.
    • Partially Miscible: The solution appears cloudy or turbid, or a second phase separates upon standing.
  • Determining Miscibility Limits (for partially miscible or immiscible systems): a. Prepare a series of vials with varying volume ratios of triisopropylmethoxysilane and the solvent (e.g., 1:9, 2:8, 3:7, etc., and vice versa). b. Repeat steps 2c and 2d for each vial. c. Observe the concentration at which phase separation occurs to determine the approximate solubility limits.

  • Documentation: Record the solvent, the volume ratios tested, the temperature, and the visual observations for each mixture.

Visualizing the Experimental Workflow

G start Start prep Prepare Clean, Dry Vials and Reagents start->prep add_solvent Add 1 mL of Solvent to Vial prep->add_solvent add_solute Add 1 mL of Triisopropylmethoxysilane add_solvent->add_solute mix Cap and Vortex for 30-60s add_solute->mix stand Let Stand for 5 min mix->stand observe Visually Inspect for Homogeneity stand->observe miscible Result: Miscible (Single Clear Phase) observe->miscible Homogeneous immiscible Result: Immiscible or Partially Miscible (Two Layers or Turbidity) observe->immiscible Not Homogeneous end End miscible->end immiscible->end

Caption: Workflow for the visual determination of liquid-liquid miscibility.

Conclusion and Practical Recommendations

Triisopropylmethoxysilane exhibits a solubility profile dominated by its large, nonpolar triisopropylsilyl group, with some influence from its polar methoxy group. This leads to the following practical recommendations for its use in a laboratory setting:

  • For Homogeneous Reactions: Nonpolar solvents such as hexane, toluene, and ethers like THF and diethyl ether are excellent choices for ensuring complete miscibility. Polar aprotic solvents like dichloromethane and ethyl acetate are also highly effective.

  • For Extractions and Washes: Due to its immiscibility with water, aqueous washes can be effectively used to remove water-soluble impurities from solutions of triisopropylmethoxysilane in a nonpolar organic solvent.

  • For Purification by Crystallization (of derivatives): A mixed solvent system, such as hexane/ethyl acetate, can be employed to modulate solubility and induce crystallization of solid derivatives of triisopropylmethoxysilane.

  • Avoidance of Protic Solvents: For applications requiring high concentrations of triisopropylmethoxysilane, highly polar protic solvents like methanol and, especially, water should be avoided to prevent phase separation.

This guide provides a robust framework for understanding and predicting the solubility of triisopropylmethoxysilane. For novel or sensitive applications, the experimental protocol outlined herein should be employed to confirm solvent compatibility under the specific conditions of the experiment.

References

  • Gelest, Inc. TRIISOPROPYLSILANE, 98% Safety Data Sheet. [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • Cheméo. Chemical Properties of Triisopropylsilane (CAS 6485-79-6). [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Rowan Scientific. The Evolution of Solubility Prediction Methods. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]

  • ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing. [Link]

  • Chemistry LibreTexts. 16: Silylethers. [Link]

  • IUPAC-NIST Solubility Data Series. LIQUID-LIQUID SOLUBILITY: INTRODUCTORY INFORMATION. [Link]

  • ResearchGate. Hansen solubility parameters of different solvents and physico-chemical.... [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • StudyOrgo.com. Silyl Ether Protecting Groups Practice Problems. [Link]

  • ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

  • Bellevue College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Rochester. Common Organic Solvents: Table of Properties. [Link]

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A Technical Guide to the Spectral Analysis of Triisopropylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of Triisopropylmethoxysilane (C₁₀H₂₄OSi). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through detailed spectral interpretation. We will explore the causality behind experimental choices and provide a framework for the empirical analysis of this organosilane.

Introduction

Triisopropylmethoxysilane is an organosilicon compound featuring a central silicon atom bonded to three isopropyl groups and one methoxy group. Its utility in organic synthesis and materials science necessitates a robust and unambiguous method for structural verification. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and bonding within a molecule. This guide will dissect the expected spectral features of Triisopropylmethoxysilane, providing a comprehensive reference for its characterization.

Molecular Structure and Spectroscopic Correlation

The structure of Triisopropylmethoxysilane dictates the number and types of signals observed in its NMR and IR spectra. The molecule possesses distinct proton and carbon environments, which will give rise to characteristic chemical shifts and coupling patterns in ¹H and ¹³C NMR. Similarly, the vibrational modes of its chemical bonds will result in a unique fingerprint in the IR spectrum.

Caption: Molecular structure of Triisopropylmethoxysilane.

¹H NMR Spectral Analysis

The proton NMR spectrum of Triisopropylmethoxysilane is predicted to show three distinct signals corresponding to the methoxy protons, the isopropyl methine protons, and the isopropyl methyl protons.

Table 1: Predicted ¹H NMR Data for Triisopropylmethoxysilane

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5Singlet3H-OCH₃
~1.2-1.4Septet3H-CH(CH₃)₂
~1.1Doublet18H-CH(CH₃)₂

The methoxy protons (-OCH₃) are chemically equivalent and do not couple with other protons, thus they are expected to appear as a sharp singlet. The isopropyl methine protons (-CH(CH₃)₂) are each coupled to six equivalent methyl protons, resulting in a septet. The eighteen isopropyl methyl protons (-CH(CH₃)₂) are equivalent and are coupled to the single methine proton, giving rise to a doublet. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the methoxy protons being the most deshielded due to the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of Triisopropylmethoxysilane is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for Triisopropylmethoxysilane

Chemical Shift (δ, ppm)Assignment
~50-OCH₃
~18-CH(C H₃)₂
~12-C H(CH₃)₂

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms.[1][2][3] The methoxy carbon is the most deshielded due to the direct attachment to the electronegative oxygen atom. The isopropyl methine and methyl carbons appear in the aliphatic region of the spectrum.

Infrared (IR) Spectral Analysis

The IR spectrum of Triisopropylmethoxysilane will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for Triisopropylmethoxysilane

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (isopropyl and methoxy)
1465MediumC-H bending (asymmetric)
1385MediumC-H bending (symmetric, isopropyl gem-dimethyl)
1190StrongSi-O-C stretching (asymmetric)
1080Strong, BroadSi-O-C stretching (symmetric)
880MediumSi-C stretching
700-600MediumSi-C bending

The C-H stretching vibrations of the alkyl groups will appear as strong absorptions in the 2960-2850 cm⁻¹ region.[4] A key diagnostic feature for this molecule is the strong and broad Si-O-C stretching vibrations, which are typically observed in the 1190-1080 cm⁻¹ range.[5] The presence of the Si-C bond will be indicated by absorptions in the 880 cm⁻¹ and 700-600 cm⁻¹ regions.

Experimental Protocols

To obtain high-quality NMR and IR spectra of Triisopropylmethoxysilane, the following experimental protocols are recommended.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of Triisopropylmethoxysilane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument tune_shim Tune and Shim instrument->tune_shim acquire_h1 Acquire ¹H Spectrum tune_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase reference Reference Spectra phase->reference integrate Integrate ¹H Signals reference->integrate

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared Spectroscopy

Objective: To obtain a high-quality IR spectrum to identify the functional groups present in Triisopropylmethoxysilane.

Methodology:

  • Sample Preparation: As Triisopropylmethoxysilane is a liquid, the spectrum can be acquired directly as a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place a drop of Triisopropylmethoxysilane between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Place the salt plates in the sample holder of the spectrometer.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known correlation tables.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis thin_film Prepare Thin Film on Salt Plate background Acquire Background Spectrum sample_scan Acquire Sample Spectrum thin_film->sample_scan background->sample_scan process Generate Absorbance/ Transmittance Spectrum sample_scan->process analyze Identify Characteristic Absorption Bands process->analyze

Caption: Workflow for IR spectral acquisition and analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive methodology for the structural confirmation of Triisopropylmethoxysilane. The predicted spectral data, based on established principles of chemical shifts, coupling constants, and vibrational frequencies, offer a clear and unambiguous fingerprint for this molecule. By following the detailed experimental protocols outlined in this guide, researchers can confidently verify the identity and purity of Triisopropylmethoxysilane, ensuring the integrity of their scientific endeavors.

References

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard 1 H NMR spectrum with peaks assigned for the inset molecules. Retrieved from [Link]

  • YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • YouTube. (2018, April 13). Determining a Structure with IR and NMR. Retrieved from [Link]

  • Q-Chem. (n.d.). IR and NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

  • PubMed. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b).... Retrieved from [Link]

  • PubMed. (2013). Infrared and Raman spectra of (3,3,3-trifluoropropyl)trimethoxysilane, its sol and xerogel. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES), polyi. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Triisopropylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Esteemed Researchers, Scientists, and Professionals in Drug Development.

A Foundational Understanding of Triisopropylmethoxysilane and its Associated Hazards

Triisopropylmethoxysilane is a member of the organosilane family, a class of compounds widely utilized in organic synthesis. While specific data for the methoxy- a derivative is limited, we can infer its general characteristics from the well-documented Triisopropylsilane. These compounds are typically colorless to light yellow liquids with a characteristic odor[1]. A key feature of alkoxysilanes is their reactivity towards moisture. This reactivity is central to both their utility in chemical reactions and the potential hazards associated with their handling.

This guide is structured to provide a comprehensive framework for the safe utilization of Triisopropylmethoxysilane, focusing on the principles of inherent safety and proactive risk mitigation. We will delve into the critical aspects of this compound, from its fundamental chemical properties to the meticulous details of its handling, storage, and emergency management.

The Chemical Profile and Reactivity of Triisopropylmethoxysilane

Understanding the chemical disposition of Triisopropylmethoxysilane is paramount to its safe handling. Based on the behavior of analogous alkoxysilanes, we can anticipate the following key properties and reactivities.

Key Chemical Properties:

PropertyAnticipated Value/CharacteristicRationale and Safety Implication
Appearance Colorless to light yellow liquidVisual inspection can help identify potential contamination or degradation.
Solubility Insoluble in water; soluble in nonpolar organic solvents[1]This dictates appropriate solvents for reactions and cleaning, as well as spill response procedures.
Stability Generally stable under anhydrous conditions[2]The key to safe storage and handling is the strict exclusion of moisture.
Reactivity with Moisture Hydrolyzes in the presence of water or moisture[1]This reaction can release methanol and form silanols, which can further condense. The reaction may be exothermic and could generate pressure in a sealed container.

Reactivity and Incompatibilities:

Triisopropylmethoxysilane is expected to be incompatible with a range of common laboratory reagents. Understanding these incompatibilities is crucial to prevent hazardous reactions.

  • Water and Moisture: As previously stated, moisture will lead to hydrolysis. This reaction can be accelerated by acidic or basic conditions.

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous reactions, potentially causing fire or explosion[1].

  • Acids and Bases: Both acids and bases can catalyze the hydrolysis of alkoxysilanes.

  • Metal Salts: Certain metal salts may also promote hazardous reactions[2].

The hydrolysis of Triisopropylmethoxysilane is a critical reaction to consider. The general mechanism is depicted below:

Triisopropylmethoxysilane Triisopropylmethoxysilane Triisopropylsilanol Triisopropylsilanol Triisopropylmethoxysilane->Triisopropylsilanol + H₂O (Hydrolysis) Water H₂O Methanol Methanol (Byproduct) Siloxane Siloxane Condensation Product Triisopropylsilanol->Siloxane + Triisopropylsilanol - H₂O

Caption: Hydrolysis of Triisopropylmethoxysilane.

A Multi-Layered Approach to Safety: Engineering Controls, Personal Protective Equipment, and Safe Handling Practices

A robust safety protocol for Triisopropylmethoxysilane integrates multiple layers of protection, starting from the laboratory environment itself and extending to the specific actions of the researcher.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the laboratory personnel.

  • Ventilation: All manipulations of Triisopropylmethoxysilane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][2]. This is crucial to prevent the inhalation of vapors.

  • Inert Atmosphere: For reactions and storage, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis from atmospheric moisture[1].

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of where Triisopropylmethoxysilane is handled[2].

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is non-negotiable when working with Triisopropylmethoxysilane.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield is recommended when handling larger quantities.Protects against splashes and vapors which can cause eye irritation[2][3].
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation[2][3].
Skin and Body Protection A flame-retardant lab coat. Additional protective clothing may be necessary depending on the scale of the experiment.Protects against accidental spills and splashes[1].
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as cleaning up large spills or when engineering controls are not sufficient[2].Prevents the inhalation of potentially harmful vapors.
Standard Operating Procedure for Handling Triisopropylmethoxysilane

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of all reagents, reaction conditions, and potential byproducts.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including the correct PPE, spill cleanup materials, and quenching agents, before bringing the Triisopropylmethoxysilane into the fume hood.

Handling:

  • Inert Atmosphere Dispensing: If possible, dispense Triisopropylmethoxysilane under an inert atmosphere using syringe techniques or a glovebox.

  • Avoid Inhalation and Contact: Handle the compound with care to avoid splashing and the generation of aerosols. Always keep the container sealed when not in use[1].

  • Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent the buildup of static electricity, which could ignite flammable vapors[4].

  • Use of Spark-Proof Tools: Employ non-sparking tools when handling containers of Triisopropylmethoxysilane[1].

Post-Handling:

  • Decontamination: Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including empty containers and disposable PPE, as hazardous waste in accordance with institutional and local regulations[1].

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the lifecycle management of Triisopropylmethoxysilane.

Storage:

  • Location: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials[1][2]. A flammable liquids storage cabinet is recommended.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and the escape of vapors[4].

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.

Waste Disposal:

  • Segregation: Collect all Triisopropylmethoxysilane waste in a dedicated, properly labeled, and sealed container.

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[1].

Emergency Protocols: Preparedness for the Unexpected

In the event of an emergency, a calm and methodical response is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify laboratory personnel and the institutional safety office.

  • Control Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site once the material has been removed.

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Personnel & Safety Office Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition Contain Contain Spill with Inert Absorbent Ignition->Contain Cleanup Collect Waste for Disposal Contain->Cleanup Ventilate Ventilate & Decontaminate Area Cleanup->Ventilate

Caption: Emergency Spill Response Workflow.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists[1][3].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention[1].

Fire Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving Triisopropylmethoxysilane. Water spray can be used to cool containers but may not be effective at extinguishing the fire[2][3].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].

Conclusion: A Culture of Safety

The safe and effective use of Triisopropylmethoxysilane in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a comprehensive framework for handling this compound, but it is the responsibility of every researcher to apply these principles diligently and to remain vigilant in their laboratory practices. By understanding the inherent hazards, employing robust control measures, and being prepared for emergencies, we can ensure that our scientific pursuits are conducted in a manner that protects both the individual and the wider laboratory community.

References

  • TRIISOPROPYLSILANE, 98% - Gelest, Inc. (2015, July 15). Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of Triisopropylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Triisopropylmethoxysilane

Triisopropylmethoxysilane, a sterically hindered alkoxysilane, is a compound of significant interest in modern organic synthesis and materials science. Its robust triisopropylsilyl (TIPS) group offers exceptional stability, making it a valuable protecting group for alcohols and a key component in the synthesis of advanced polymers and functionalized surfaces. This guide, intended for laboratory and process development chemists, provides a comprehensive overview of the primary synthetic routes to this versatile reagent. We will delve into the mechanistic underpinnings of each pathway, offering not just procedural steps but also the strategic rationale behind the experimental choices, ensuring a deep and practical understanding of the synthesis of triisopropylmethoxysilane.

I. The Predominant Synthetic Strategy: A Two-Step Approach via Triisopropylsilyl Chloride

The most common and well-established route to triisopropylmethoxysilane involves a two-step process: first, the synthesis of a reactive triisopropylsilyl halide intermediate, typically triisopropylsilyl chloride (TIPSCl), followed by its subsequent reaction with a methanol source. This approach allows for the synthesis of a stable and purifiable intermediate, which can then be efficiently converted to the desired methoxy derivative.

Part A: Synthesis of the Key Intermediate: Triisopropylsilyl Chloride (TIPSCl)

The synthesis of TIPSCl is a critical first step, and several methods have been developed, with the Grignard reaction being the most prevalent.

This classic organometallic approach is the workhorse for creating the silicon-carbon bonds of the triisopropylsilyl group. The reaction involves the nucleophilic attack of an isopropyl Grignard reagent on a silicon electrophile, such as silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃).

Reaction Mechanism:

The Grignard reagent, isopropylmagnesium chloride (i-PrMgCl) or bromide (i-PrMgBr), is prepared by reacting 2-chloropropane or 2-bromopropane with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The resulting organometallic species is a potent nucleophile. This nucleophile then displaces the chloride ions from the silicon center in a stepwise manner. Due to the steric bulk of the isopropyl groups, the reaction can often be controlled to favor the formation of the trisubstituted product, triisopropylsilyl chloride.

Diagram of the Grignard Reaction Workflow:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Silicon Source 2-chloropropane 2-chloropropane i-PrMgCl Isopropylmagnesium chloride 2-chloropropane->i-PrMgCl + Mg, THF Mg Mg Mg->i-PrMgCl Solvent (THF) Solvent (THF) Solvent (THF)->i-PrMgCl Trichlorosilane Trichlorosilane (HSiCl₃) i-PrMgCl->Trichlorosilane Nucleophilic Substitution TIPSCl Triisopropylsilyl chloride (TIPSCl) Trichlorosilane->TIPSCl

Caption: Workflow for the synthesis of TIPSCl via the Grignard reaction.

Experimental Protocol: Synthesis of Triisopropylsilyl Chloride via Grignard Reaction [1]

  • Materials:

    • Magnesium turnings

    • 2-Chloropropane

    • Trichlorosilane (HSiCl₃)

    • Anhydrous tetrahydrofuran (THF)

    • Weak polar solvent (e.g., toluene)

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-chloropropane in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

    • Reaction with Trichlorosilane: Cool the prepared Grignard reagent in an ice bath. In a separate flask, prepare a solution of trichlorosilane in a weak polar solvent. Slowly add the trichlorosilane solution to the cooled Grignard reagent with vigorous stirring. The addition should be controlled to maintain a low temperature.

    • Workup and Purification: After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature. The resulting magnesium salts are filtered off under an inert atmosphere. The filtrate is then distilled to remove the solvent, and the crude triisopropylsilane is purified by fractional distillation under reduced pressure.[2]

Table 1: Typical Reaction Parameters for Grignard Synthesis of Triisopropylsilane

ParameterValueRationale
Reactants Isopropylmagnesium chloride, TrichlorosilaneIsopropyl Grignard provides the nucleophilic isopropyl groups. Trichlorosilane is a common and reactive silicon electrophile.
Solvent THF, Weak polar solventTHF is essential for the formation and stability of the Grignard reagent. A weak polar solvent is used to control the reaction polarity.[1]
Temperature 0°C to room temperatureLow temperature during the addition of trichlorosilane helps to control the exothermic reaction and minimize side products.
Reaction Time Several hours to overnightEnsures complete reaction and maximizes the yield of the desired product.
Purification Filtration and Fractional DistillationFiltration removes the magnesium halide byproducts. Fractional distillation separates the product from the solvent and other impurities.[2]
Typical Yield >99% purity achievable with simple distillation.[1]The use of a weak polar solvent helps to reduce the formation of hard-to-separate impurities.[1]

An alternative method to produce TIPSCl involves the direct chlorination of triisopropylsilane (TIPS-H). This method is advantageous if triisopropylsilane is readily available.

Reaction Mechanism:

This reaction typically proceeds via a free-radical mechanism or can be catalyzed. A common approach involves the reaction of triisopropylsilane with a chlorinating agent. A patent describes a two-step synthesis where triisopropylsilane is first oxidized to triisopropylsilanol, which is then reacted with hydrogen chloride gas to yield triisopropylchlorosilane with high purity.[3]

Experimental Protocol: Synthesis of Triisopropylchlorosilane from Triisopropylsilanol [3]

  • Materials:

    • Triisopropylsilanol

    • Hydrogen chloride gas

    • Anhydrous sodium sulfate

    • Quaternary ammonium salt catalyst (e.g., R₄N⁺X⁻)

  • Procedure:

    • In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, mix triisopropylsilanol with anhydrous sodium sulfate and a catalytic amount of a quaternary ammonium salt.

    • Under a nitrogen atmosphere, cool the mixture to between -5 and 5 °C.

    • Bubble hydrogen chloride gas through the stirred mixture while maintaining the low temperature.

    • Monitor the reaction progress by gas chromatography. Once the conversion to triisopropylchlorosilane is complete, stop the HCl gas flow and continue stirring for a period.

    • Allow the mixture to settle, and separate the organic phase containing the product. The yield is reported to be higher than 99%.[3]

Part B: Synthesis of Triisopropylmethoxysilane from TIPSCl

Once high-purity TIPSCl is obtained, the final step is the introduction of the methoxy group. This is typically achieved through a nucleophilic substitution reaction with a methanol source.

This is a straightforward and common method for the synthesis of alkoxysilanes from chlorosilanes.

Reaction Mechanism:

Triisopropylsilyl chloride is a reactive electrophile. Methanol acts as a nucleophile, attacking the silicon center and displacing the chloride ion. A base, such as a tertiary amine (e.g., triethylamine or pyridine), is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

Diagram of the Methoxylation Reaction:

G TIPSCl Triisopropylsilyl chloride (TIPSCl) TIPSOCH3 Triisopropylmethoxysilane TIPSCl->TIPSOCH3 Methanol Methanol (CH₃OH) Methanol->TIPSOCH3 + Base Base Base (e.g., Et₃N) Byproduct Et₃N·HCl Base->Byproduct

Caption: Synthesis of Triisopropylmethoxysilane from TIPSCl and Methanol.

Experimental Protocol: Synthesis of Triisopropylmethoxysilane from TIPSCl and Methanol

  • Materials:

    • Triisopropylsilyl chloride (TIPSCl)

    • Anhydrous methanol

    • Anhydrous triethylamine (or other suitable base)

    • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve TIPSCl in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • In a separate flask, prepare a solution of anhydrous methanol and triethylamine in the same solvent.

    • Slowly add the methanol/triethylamine solution to the cooled TIPSCl solution with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • The triethylammonium chloride precipitate is removed by filtration.

    • The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield pure triisopropylmethoxysilane.

An alternative to using methanol and a base is to employ a pre-formed alkoxide, such as sodium methoxide.

Reaction Mechanism:

Sodium methoxide is a stronger nucleophile than methanol, which can lead to a faster and more efficient reaction. The methoxide ion directly attacks the silicon center of TIPSCl, displacing the chloride ion to form triisopropylmethoxysilane and sodium chloride as a byproduct.[4]

Experimental Protocol: Synthesis of Triisopropylmethoxysilane from TIPSCl and Sodium Methoxide

  • Materials:

    • Triisopropylsilyl chloride (TIPSCl)

    • Sodium methoxide

    • Anhydrous solvent (e.g., THF or diethyl ether)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium methoxide in the anhydrous solvent.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of TIPSCl in the same solvent to the cooled suspension with vigorous stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • The sodium chloride precipitate is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is purified by fractional distillation.

Table 2: Comparison of Methoxylation Methods

FeatureMethanol with BaseSodium Methoxide
Nucleophile Methanol (weaker)Methoxide ion (stronger)
Byproduct Triethylammonium chloride (often soluble)Sodium chloride (insoluble)
Reaction Rate Generally slowerTypically faster
Handling Methanol and triethylamine are liquidsSodium methoxide is a solid and highly moisture-sensitive
Workup May require aqueous washes to remove the amine saltSimple filtration of the inorganic salt

II. Alternative Synthetic Approaches

While the two-step process is the most common, other routes to triisopropylmethoxysilane are conceivable, though less frequently documented in standard literature.

Direct Synthesis from Silicon and Alcohols

The direct synthesis of alkoxysilanes from elemental silicon and an alcohol is an attractive, more environmentally friendly alternative to chlorine-based processes.[5] This method, often referred to as the Rochow-Müller process for alkoxysilanes, typically requires a catalyst, such as copper.[6]

Reaction Principle:

In this process, a slurry of finely divided silicon metal and a copper catalyst in a high-boiling solvent is reacted with an alcohol at elevated temperatures.[7] For the synthesis of triisopropylmethoxysilane, a mixture of isopropanol and methanol could theoretically be used, although controlling the selectivity to obtain the desired mixed alkoxysilane would be challenging. The reaction of silicon with methanol to produce trimethoxysilane is a known process.[8]

Challenges and Considerations:

  • Selectivity: Achieving the desired tris(isopropyl)monomethoxy substitution pattern directly would be difficult to control. A mixture of various isopropyl- and methoxy-substituted silanes would likely be formed.

  • Reaction Conditions: The direct process often requires high temperatures and pressures, which may not be suitable for all laboratory settings.

  • Catalyst Activity: The activity and longevity of the catalyst are critical for an efficient process.

Due to these challenges, the direct synthesis of triisopropylmethoxysilane is not currently a preferred laboratory method.

III. Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity and purity confirmed.

Purification

Fractional Distillation: Fractional distillation under reduced pressure is the primary method for purifying triisopropylmethoxysilane. This technique is effective in separating the product from unreacted starting materials, solvents, and any side products with different boiling points.[2]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The proton NMR spectrum should show characteristic signals for the isopropyl and methoxy protons with the correct integration ratios.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and identifying any minor impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for triisopropylmethoxysilane.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the Si-O-C bond.

IV. Safety Considerations

  • Chlorosilanes: Silicon tetrachloride and trichlorosilane are corrosive and react violently with water, releasing HCl gas. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under a dry, inert atmosphere.

  • Sodium Methoxide: Sodium methoxide is a strong base and is highly corrosive and moisture-sensitive. It should be handled with care to avoid contact with skin and eyes.

  • Solvents: The ethereal solvents used in Grignard reactions are highly flammable.

Conclusion

The synthesis of triisopropylmethoxysilane is most reliably achieved through a two-step process involving the initial formation of triisopropylsilyl chloride, followed by its reaction with a methanol source. The Grignard reaction provides a robust and scalable method for the synthesis of the TIPSCl intermediate. The subsequent methoxylation can be effectively carried out using either methanol with a base or sodium methoxide, with each method offering its own advantages in terms of reaction rate and workup procedure. While direct synthesis methods are of academic and industrial interest for their potential environmental benefits, they currently lack the selectivity required for the efficient laboratory-scale preparation of this specific mixed alkoxysilane. Careful attention to anhydrous reaction conditions and appropriate purification techniques are paramount to obtaining high-purity triisopropylmethoxysilane for its diverse applications in modern chemistry.

References

  • EP0462359A1 - Trimethoxysilane preparation via the methanol-silicon reaction with recycle - Google Patents.
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  • CN103232485A - High-strength triisopropyl chlorosilane synthesis method - Google Patents.
  • The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents - ResearchGate. Available at: [Link]

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  • Direct synthesis of tetraalkoxysilanes from silica and alcohols - RSC Publishing. Available at: [Link]

  • Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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  • Provide the structure of the tetrahedral intermediate in the reaction of sodium methoxide with propanoyl chloride. | Homework.Study.com. Available at: [Link]

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Navigating the Chemical Landscape: A Technical Guide to the Stability of Triisopropylmethoxysilane under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylmethoxysilane ((i-Pr)₃SiOMe), a sterically hindered alkoxysilane, is a compound of significant interest in organic synthesis and materials science, particularly where controlled hydrolysis and high stability are paramount. This technical guide provides an in-depth analysis of the chemical stability of triisopropylmethoxysilane under both acidic and basic aqueous conditions. We will explore the underlying reaction mechanisms, the key factors governing its reactivity, and provide field-proven methodologies for its stability assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective utilization of this versatile organosilicon reagent.

Introduction: The Significance of Steric Hindrance in Alkoxysilane Chemistry

Alkoxysilanes are a cornerstone of modern chemistry, serving as coupling agents, surface modifiers, and precursors in sol-gel processes. Their utility is intrinsically linked to the reactivity of the silicon-alkoxy bond, which is susceptible to hydrolysis.[1] In many applications, particularly in the synthesis of complex molecules and advanced materials, a high degree of stability is not just desirable but essential.

Triisopropylmethoxysilane distinguishes itself through the pronounced steric bulk imparted by the three isopropyl groups attached to the silicon atom. This structural feature creates a formidable shield around the electrophilic silicon center, significantly influencing its reactivity towards nucleophiles, including water. Understanding the interplay of these steric factors with electronic effects under varying pH conditions is crucial for predicting and controlling the behavior of this reagent.

The Duality of Hydrolysis: Acidic vs. Basic Conditions

The hydrolysis of triisopropylmethoxysilane, the cleavage of the Si-OMe bond to form triisopropylsilanol ((i-Pr)₃SiOH) and methanol, proceeds through distinct mechanisms depending on the pH of the aqueous environment.[1] The rate of this hydrolysis is at its minimum near neutral pH and increases significantly under both acidic and basic conditions.[2]

Acid-Catalyzed Hydrolysis: A Proton-Assisted Pathway

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of the oxygen atom in the methoxy group.[3] This protonation transforms the methoxy group into a much better leaving group (methanol). Subsequently, a water molecule, acting as a nucleophile, attacks the silicon atom. This process typically follows an Sₙ2-type mechanism.[3]

The significant steric hindrance from the three isopropyl groups in triisopropylmethoxysilane makes the backside attack by a water molecule challenging, thereby slowing down the rate of hydrolysis compared to less hindered alkoxysilanes like tetramethoxysilane (TMOS).[4][5]

Acid_Hydrolysis Start (i-Pr)₃Si-OMe Protonation Protonation of Methoxy Oxygen Start->Protonation + H₃O⁺ Intermediate [(i-Pr)₃Si-O(H)Me]⁺ Protonation->Intermediate Attack Nucleophilic Attack by H₂O Intermediate->Attack + H₂O Pentacoordinate Pentacoordinate Intermediate [(i-Pr)₃Si(OMe)(OH₂)]⁺ Attack->Pentacoordinate Deprotonation Deprotonation & Loss of Methanol Pentacoordinate->Deprotonation End (i-Pr)₃Si-OH Deprotonation->End + H₃O⁺

Caption: Acid-Catalyzed Hydrolysis of Triisopropylmethoxysilane.

Base-Catalyzed Hydrolysis: A Direct Nucleophilic Assault

In a basic medium, the hydrolysis mechanism shifts significantly. A hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient silicon atom.[3] This leads to the formation of a pentacoordinate intermediate. The departure of the methoxy group as a methoxide anion (MeO⁻), which is subsequently protonated by water, yields the corresponding silanol.[3]

Again, the steric bulk of the isopropyl groups plays a crucial role in hindering the approach of the hydroxide ion, making triisopropylmethoxysilane more stable under basic conditions than its less sterically encumbered counterparts.[4]

Base_Hydrolysis Start (i-Pr)₃Si-OMe Attack Nucleophilic Attack by OH⁻ Start->Attack + OH⁻ Pentacoordinate Pentacoordinate Intermediate [(i-Pr)₃Si(OMe)(OH)]⁻ Attack->Pentacoordinate Elimination Elimination of Methoxide Pentacoordinate->Elimination End (i-Pr)₃Si-OH Elimination->End + MeO⁻

Caption: Base-Catalyzed Hydrolysis of Triisopropylmethoxysilane.

Quantitative Insights: Factors Governing Stability

While specific kinetic data for the hydrolysis of triisopropylmethoxysilane is not extensively published, a comparative analysis based on well-understood principles of organosilicon chemistry allows for a robust estimation of its stability.

FactorInfluence on Hydrolysis RateRationale
Steric Hindrance DecreasesThe bulky isopropyl groups physically obstruct the approach of nucleophiles (H₂O or OH⁻) to the silicon center, significantly slowing down the reaction.[4]
pH Increases at acidic and basic pHThe hydrolysis rate is at a minimum around neutral pH and is catalyzed by both acids and bases.[2]
Alkoxy Group Methoxy > Ethoxy > PropoxySmaller alkoxy groups are better leaving groups and offer less steric hindrance, leading to faster hydrolysis.[6]
Temperature IncreasesAs with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to a higher rate of hydrolysis.[3]
Solvent Dependent on polarity and water contentThe presence of co-solvents can affect the solubility of the silane and the concentration of water at the reaction site.

Comparative Hydrolysis Rates of Trialkoxysilanes:

Based on the principles of steric hindrance, the relative rates of hydrolysis under given conditions are expected to follow the trend:

Tetramethoxysilane (TMOS) > Methyltrimethoxysilane (MTMS) > Triisopropylmethoxysilane

This highlights the exceptional stability of triisopropylmethoxysilane due to its bulky substituents.

Experimental Protocols for Stability Assessment

A self-validating experimental approach is crucial for accurately determining the stability of triisopropylmethoxysilane. The following protocols outline methodologies for monitoring its hydrolysis under both acidic and basic conditions.

General Experimental Workflow

Experimental_Workflow A Prepare Buffered Aqueous Solutions (Acidic, Neutral, Basic) B Add Triisopropylmethoxysilane to Buffered Solutions A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Defined Time Intervals C->D E Quench Hydrolysis (if necessary) D->E F Analyze Samples using NMR, FTIR, or GC E->F G Quantify Reactant and Product Concentrations F->G H Determine Rate Constants G->H

Caption: General workflow for assessing silane stability.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the hydrolysis of alkoxysilanes in situ.[7][8] Both ¹H and ²⁹Si NMR can provide quantitative data on the disappearance of the starting material and the appearance of the hydrolysis products.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of triisopropylmethoxysilane in a deuterated, water-miscible solvent (e.g., acetone-d₆ or THF-d₈).

    • Prepare buffered D₂O solutions at the desired pD values (acidic, neutral, and basic).

  • Reaction Initiation:

    • In an NMR tube, combine the buffered D₂O solution and the triisopropylmethoxysilane stock solution at a known concentration.

    • Quickly acquire the first NMR spectrum (t=0).

  • Data Acquisition:

    • Acquire subsequent ¹H and/or ²⁹Si NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of reaction.

  • Data Analysis:

    • In the ¹H NMR spectrum, monitor the decrease in the integral of the methoxy protons of triisopropylmethoxysilane and the increase in the integral of the methanol methyl protons.

    • In the ²⁹Si NMR spectrum, monitor the disappearance of the signal corresponding to triisopropylmethoxysilane and the appearance of the signal for triisopropylsilanol.[9]

    • Calculate the concentration of the reactant and product at each time point by comparing the integrals to an internal standard.

    • Plot the concentration of triisopropylmethoxysilane versus time to determine the reaction kinetics.

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the hydrolysis by observing changes in the vibrational bands corresponding to the Si-O-C and Si-OH bonds.[1][3]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare aqueous solutions buffered at the desired pH.

    • Establish a baseline FTIR spectrum of the buffered solution.

  • Reaction Initiation:

    • Introduce a known amount of triisopropylmethoxysilane into the buffered solution with vigorous stirring.

    • Immediately begin acquiring FTIR spectra.

  • Data Acquisition:

    • Record spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-O-C stretching band and the appearance and increase in the intensity of the Si-OH stretching band.[3]

    • The rate of hydrolysis can be correlated with the rate of change in the absorbance of these characteristic peaks.

Monitoring Hydrolysis by Gas Chromatography (GC)

GC is a suitable technique for quantifying the amount of unreacted triisopropylmethoxysilane and the methanol byproduct over time.[10]

Step-by-Step Protocol:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the buffered aqueous solution and triisopropylmethoxysilane.

  • Sampling:

    • At specific time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a water-immiscible organic solvent (e.g., hexane) containing an internal standard.

    • Separate the organic layer for analysis.

  • GC Analysis:

    • Inject the organic extract into a GC equipped with a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Quantify the amount of triisopropylmethoxysilane and methanol based on calibration curves.

  • Data Analysis:

    • Plot the concentration of triisopropylmethoxysilane as a function of time to determine the hydrolysis rate.

Conclusion: A Stable Yet Versatile Reagent

Triisopropylmethoxysilane exhibits remarkable stability against hydrolysis under both acidic and basic conditions, a direct consequence of the substantial steric protection afforded by its three isopropyl groups. This inherent stability, coupled with its predictable reactivity at the extremes of the pH scale, makes it a valuable tool in synthetic chemistry and materials science. By understanding the mechanistic principles that govern its hydrolysis and employing robust analytical methodologies, researchers can confidently harness the unique properties of triisopropylmethoxysilane for a wide range of applications, from the synthesis of complex pharmaceuticals to the development of novel materials with precisely controlled properties.

References

  • Sabatier, F., et al. (2006). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry.
  • Armaroli, T., et al. (2007). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. International Journal of Adhesion and Adhesives, 27(3), 187-197.
  • Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
  • Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3), 285-299.
  • Brochier Salon, M.-C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
  • Vandemeulebroucke, A., et al. (2002). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 127(4), 507-511.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Al-Abadleh, H. A. (2019).
  • Lung, C. Y. K., & Matinlinna, J. P. (2010). Resin Bonding to Silicatized Zirconia with Two Isocyanatosilanes and a Cross-Linking Agent. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 366(1-3), 147-154.
  • Arkles, B., et al. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.
  • Zirbs, R., et al. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Molecules, 23(6), 1431.
  • Johnson, B. J., et al. (2019).
  • Prabakar, S., & Assink, R. A. (1997). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.
  • Loy, D. A., et al. (2001). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.
  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]

  • Chambers, R. C., et al. (1993). Influence of Steric Effects on the Kinetics of Ethyltrimethoxysilane Hydrolysis in a Fast Sol-Gel System.

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Methodological & Application

Application Notes & Protocols: The Role of Triisopropylmethoxysilane in Advanced Materials and Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triisopropylmethoxysilane ((iPr)₃SiOMe) is a unique organosilane characterized by a single reactive methoxy group and three sterically bulky isopropyl groups. This distinct structure dictates its application profile, positioning it as a specialized agent for creating highly durable, hydrophobic, and sterically protected surfaces. Unlike trifunctional silanes (e.g., trimethoxysilanes) that promote cross-linking and polymerization, triisopropylmethoxysilane is primarily a surface-terminating or monofunctionalizing agent. Its significant steric hindrance slows reaction kinetics but yields exceptionally stable and well-defined monolayers. This guide provides an in-depth exploration of the fundamental chemistry, key applications, and detailed experimental protocols for utilizing triisopropylmethoxysilane in surface science and advanced coating formulations.

Core Principles: The Chemistry of a Sterically Hindered Silane

The utility of any alkoxysilane is rooted in its ability to undergo hydrolysis and condensation.[1] For triisopropylmethoxysilane, this process is modulated by its unique molecular architecture.

  • Hydrolysis: The process begins with the reaction of the methoxy group (-OCH₃) with water to form a silanol group (-OH) and methanol as a byproduct. This reaction is often catalyzed by an acid or base.

  • Condensation: The newly formed silanol is reactive and can condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides), forming a stable, covalent siloxane bond (Si-O-Substrate). Alternatively, it can self-condense with another silanol, though this is less prevalent for a monofunctional silane.

The "Triisopropyl" Effect: A Causality of Steric Hindrance

The three isopropyl groups are the defining feature of this molecule. Their large size creates a significant steric shield around the central silicon atom. This has several critical consequences:

  • Controlled Reaction Rate: The steric bulk physically obstructs the approach of water and surface hydroxyls, leading to slower hydrolysis and condensation rates compared to less hindered silanes like trimethoxy(propyl)silane.[2][3] This allows for more controlled, uniform surface coverage.

  • Monolayer Formation: The bulky nature prevents polymerization and the formation of thick, disordered multilayers. It naturally favors the formation of a well-defined self-assembled monolayer (SAM).

  • Exceptional Hydrophobicity: The nonpolar isopropyl groups create a low-energy surface that is highly repellent to water. A surface functionalized with triisopropylmethoxysilane will exhibit a significant increase in its water contact angle.[4][5]

  • Thermal and Chemical Stability: The robust C-Si bonds and the protective umbrella of the isopropyl groups impart excellent stability to the modified surface, protecting it from chemical attack and thermal degradation.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation (Surface Grafting) TIPSOMe Triisopropylmethoxysilane ((iPr)₃Si-OCH₃) Silanol Triisopropylsilanol ((iPr)₃Si-OH) TIPSOMe->Silanol + H₂O H2O Water (H₂O) + Catalyst Methanol Methanol (CH₃OH) Silanol->Methanol - CH₃OH Substrate Hydroxylated Surface (Substrate-OH) Silanol->Substrate Reaction ModifiedSurface Modified Surface (Substrate-O-Si(iPr)₃) Substrate->ModifiedSurface + (iPr)₃Si-OH H2O_byproduct Water (H₂O) ModifiedSurface->H2O_byproduct - H₂O caption Reaction pathway for surface modification. G Start Start: Glass/Silicon Substrate Clean 1. Substrate Cleaning (Piranha or UV-Ozone) Start->Clean RinseDry1 2. Rinse & Dry (DI Water, IPA, N₂) Clean->RinseDry1 Silanize 3. Silanization (1% TIPSOMe in Toluene, 4-6h) RinseDry1->Silanize RinseDry2 4. Rinse & Dry (Toluene, IPA, N₂) Silanize->RinseDry2 Cure 5. Curing (120°C, 30-60 min) RinseDry2->Cure End End: Hydrophobic Surface Cure->End Characterize Validation: - Water Contact Angle - XPS Analysis Cure->Characterize caption Experimental workflow for surface hydrophobization.

Figure 2: Step-by-step workflow for creating a hydrophobic surface.

Application Note II: Additive in Sol-Gel Coating Formulations

Triisopropylmethoxysilane can be used as a functional additive in sol-gel systems to impart hydrophobicity and modify the mechanical properties of the final coating.

Underlying Principle

In a typical sol-gel coating formulation based on a precursor like tetraethoxysilane (TEOS), a dense, cross-linked silica (SiO₂) network is formed. [6][7]By introducing triisopropylmethoxysilane as a co-precursor, it becomes integrated into this network. However, since it has only one reactive site, it acts as a "network terminator." The bulky triisopropyl groups are incorporated at the termini of the polymer chains, effectively lining the pores of the material and covering the final surface with hydrophobic functional groups. This reduces the water uptake of the coating and can increase its flexibility by lowering the cross-link density.

Example Protocol for a Hydrophobic Silica Coating

Materials:

  • Tetraethoxysilane (TEOS)

  • Triisopropylmethoxysilane (TIPSOMe)

  • Ethanol (200 proof)

  • Deionized Water

  • Hydrochloric Acid (0.1 M HCl)

Example Formulation:

ComponentMolar RatioPurpose
TEOS1.0Primary network-forming precursor
TIPSOMe 0.1 - 0.3 Hydrophobicity and network modification
Ethanol4.0Solvent
Water2.0Reactant for hydrolysis
HCl (0.1 M)0.01Acid catalyst

Protocol Steps:

  • Sol Preparation:

    • In a clean beaker, mix TEOS, triisopropylmethoxysilane, and ethanol. Stir for 15 minutes.

    • In a separate vessel, mix the deionized water and HCl.

    • Add the water/acid solution dropwise to the stirred alkoxide/ethanol solution.

    • Cover the beaker and stir at room temperature for 2-4 hours to allow for partial hydrolysis and condensation.

  • Coating Application:

    • The prepared sol can be applied to a substrate via dip-coating, spin-coating, or spray-coating.

    • Example (Dip-Coating): Immerse a cleaned substrate into the sol and withdraw at a constant, slow speed (e.g., 100 mm/min). The coating thickness is a function of withdrawal speed and sol viscosity.

  • Drying and Curing:

    • Allow the coated substrate to air-dry for 10 minutes to evaporate the bulk of the solvent.

    • Transfer to an oven for curing. A typical curing cycle is a ramp to 150°C, hold for 1 hour, then cool slowly. This process completes the condensation, densifies the film, and strengthens its adhesion to the substrate.

Safety and Handling

Triisopropylmethoxysilane is a flammable liquid and is sensitive to moisture. [8]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and moisture. The use of a desiccator or glove box for long-term storage is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains.

References

  • Philippine Journal of Science. (n.d.). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil.
  • Daken Chem. (n.d.). Guide to Triisopropylsilane.
  • Bulgarian Chemical Communications. (2021). Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate.
  • National Institute of Standards and Technology. (2008). Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions.
  • ChemicalBook. (n.d.). Triisopropylsilane | 6485-79-6.
  • Ateneo Archīum. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles.
  • National Institutes of Health. (n.d.). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Triisopropylsilane.
  • ScienceDirect. (n.d.). Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution.
  • MDPI. (2022). Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites.
  • Daken Chem. (n.d.). Application Of Triisopropylsilane.
  • ResearchGate. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces.
  • Digital CSIC. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
  • Co-Formula. (n.d.). MethacryloxySilane | Methacryloxy Silane Coupling Agent For Dental Sealants.
  • PubMed. (2008). Spectroscopic studies of triethoxysilane sol-gel and coating process.
  • ChemicalBook. (2024). Introduction to Triisopropylsilane: A Versatile Reagent in Organic Synthesis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Triisopropylsilane.
  • RUICO. (n.d.). Silane Siloxane Water Repellent Rj-Wp03e.
  • MDPI. (n.d.). The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process.
  • ResearchGate. (n.d.). Theoretical study on the interactions between silica and the products of 3-mercaptopropyltriethoxysilane (MPTS) with different hydrolysis degrees.
  • ResearchGate. (n.d.). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability.
  • SpecialChem. (n.d.). Triisopropylsilane: A Deeper Dive into its Chemical Properties and Applications.
  • Dow Inc. (n.d.). DOWSIL™ 2-1251 Water Repellent.
  • University of Arizona. (n.d.). Sol-gel chemistry of trialkoxysilanes.
  • ResearchGate. (2022). Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites.
  • ResearchGate. (2023). Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces.
  • Spectrum Chemical. (2008). Material Safety Data Sheet - Triisopropylsilane.
  • ACS Publications. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
  • PubMed. (2013). Surface Modification of Silicon Oxide With Trialkoxysilanes Toward Close-Packed Monolayer Formation.
  • ResearchGate. (n.d.). Preparation, stabilization and CHARACTERIZATION of 3-(Methacryloyloxy) propyl trimethoxy silane modified colloidal nanosilica particles.
  • ACS Publications. (1999). Characterization of the Interface in Polymer-Silica Composites Containing an Acrylic Silane Coupling Agent.
  • PubMed Central. (2023). Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces.
  • Gelest, Inc. (2015). TRIISOPROPYLSILANE, 98% - Safety Data Sheet.
  • Sci-Hub. (n.d.). Spectroscopic studies of triethoxysilane sol–gel and coating process.
  • SpecialChem. (n.d.). Water Repellents in Coatings and Inks: Overview and Benefits.
  • AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations.
  • MDPI. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials.
  • Google Patents. (n.d.). Preparation of hydrophobic coatings.
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  • ScienceDirect. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane.
  • YouTube. (2015). B.1 Hydrolysis and condensation reactions (SL).
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  • YouTube. (2015). TK-Siloxane Dye Water Repellent - Product Application.

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Application Notes & Protocols: Formulation of Aqueous Coating Compositions with Triisopropylmethoxysilane (TIPOMS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Role of Triisopropylmethoxysilane in Advanced Aqueous Coatings

In the landscape of pharmaceutical and biomedical materials, the precise control of surface properties is paramount. Triisopropylmethoxysilane (TIPOMS) emerges as a specialized organosilane offering unique advantages in the formulation of high-performance aqueous coatings. Unlike common, smaller alkoxysilanes, the sterically bulky triisopropyl groups of TIPOMS provide a moderating effect on hydrolysis and condensation rates, affording formulators a wider processing window and enhanced stability in aqueous systems.[1][2] This document serves as a comprehensive technical guide, moving from foundational chemical principles to detailed, actionable protocols for leveraging TIPOMS to create hydrophobic, durable, and biocompatible surfaces for applications ranging from drug particle encapsulation to medical device coating.

The protocols herein are designed as self-validating systems, emphasizing the causality behind each step to empower researchers to not only replicate but also rationally modify these formulations for their specific drug development challenges.

The Foundational Chemistry: Controlled Hydrolysis and Condensation of TIPOMS

The efficacy of any alkoxysilane, including TIPOMS, is rooted in a two-stage chemical process: hydrolysis followed by condensation.[3][4] Understanding and controlling these reactions is the key to a successful and reproducible coating.

Stage 1: Hydrolysis The process begins with the hydrolysis of the methoxy group (-OCH₃) attached to the silicon atom. In the presence of water, this group is replaced by a hydroxyl group (-OH), forming a reactive triisopropylsilanol intermediate and releasing methanol as a byproduct.[5]

  • Reaction: (CH(CH₃)₂)₃Si-OCH₃ + H₂O ⇌ (CH(CH₃)₂)₃Si-OH + CH₃OH

This reaction is catalyzed by either acid or base.[4] For controlled formulation, an acidic environment (pH 4.0-5.5) is generally preferred. Under these conditions, the oxygen of the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[4] This mildly acidic pH also helps to stabilize the resulting silanol intermediates, slowing the rate of condensation and preventing premature gelation.

Stage 2: Condensation The newly formed, reactive silanol groups then condense with each other to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the final inorganic network.[5] This process releases water.

  • Reaction: 2 (CH(CH₃)₂)₃Si-OH → (CH(CH₃)₂)₃Si-O-Si(CH(CH₃)₂)₃ + H₂O

Simultaneously, these silanols can also react with hydroxyl groups present on the substrate surface (e.g., glass, metal oxides, or hydroxylated polymers), forming strong, covalent M-O-Si bonds that are critical for superior adhesion.

The significant steric hindrance from the three isopropyl groups on the silicon atom is the defining feature of TIPOMS. This bulkiness physically impedes the approach of water molecules and other silanols, resulting in a slower rate of both hydrolysis and condensation compared to less hindered silanes like trimethoxysilane or triethoxysilane.[1][2] This inherent reactivity control is a major advantage for developing stable aqueous formulations.

G cluster_hydrolysis Stage 1: Hydrolysis (Acid-Catalyzed) cluster_condensation Stage 2: Condensation TIPOMS Triisopropylmethoxysilane ((CH(CH₃)₂)₃Si-OCH₃) H2O + H₂O TIPOMS->H2O Silanol Triisopropylsilanol ((CH(CH₃)₂)₃Si-OH) H2O->Silanol pH 4.0-5.5 Methanol + CH₃OH Silanol->Methanol Silanol2 2x Triisopropylsilanol ((CH(CH₃)₂)₃Si-OH) Silanol->Silanol2 Enters Condensation Stage Substrate Substrate Surface (Substrate-OH) Silanol->Substrate Interface Reaction Siloxane Siloxane Network Linkage (-Si-O-Si-) Silanol2->Siloxane H2O_out + H₂O Siloxane->H2O_out Adhesion Covalent Adhesion Bond (Substrate-O-Si-) Substrate->Adhesion

Figure 1: Chemical pathway for TIPOMS from hydrolysis to network formation.

Protocol 1: Preparation of a Stable Aqueous TIPOMS Precursor Solution

Due to its inherent insolubility in water, TIPOMS cannot be directly added to an aqueous system.[6] A stable, hydrolyzed precursor solution must first be prepared using a co-solvent and precise pH control. This protocol details the creation of a 2% (w/w) stock solution, which can be further diluted for final formulations.

Materials & Equipment
Material/EquipmentSpecification
Triisopropylmethoxysilane (TIPOMS)Purity ≥ 98%
Isopropanol (IPA)Anhydrous, Reagent Grade
Deionized (DI) WaterHigh Purity, >18 MΩ·cm
Acetic AcidGlacial, Reagent Grade
Magnetic Stirrer & Stir BarCapable of creating a vortex
pH MeterCalibrated
Glass Beakers / BottlesClean and dry
Pipettes / Graduated CylindersFor accurate volume measurement
Step-by-Step Methodology
  • Prepare the Aqueous Phase: In a glass beaker, add 93.0 mL of DI water. Begin moderate stirring.

    • Causality: This is the primary solvent for the hydrolysis reaction.

  • Adjust pH: While stirring, slowly add glacial acetic acid dropwise to the DI water until the pH is stable between 4.5 and 5.5.[7][8]

    • Causality: This acidic pH catalyzes the hydrolysis reaction while simultaneously minimizing the rate of silanol self-condensation, preventing gelation and ensuring a stable precursor solution.[4][9]

  • Prepare the TIPOMS Pre-mix: In a separate, dry glass container, add 5.0 mL of isopropanol. To this, add 2.0 g of Triisopropylmethoxysilane (TIPOMS). Mix gently until the TIPOMS is fully dissolved.

    • Causality: TIPOMS is insoluble in water but soluble in alcohols like IPA.[6][10] This step pre-disperses the silane on a molecular level, preventing the formation of oil droplets upon addition to water and ensuring uniform hydrolysis.

  • Initiate Hydrolysis: Increase the stirring speed of the acidified water to create a vortex. Slowly add the TIPOMS/IPA pre-mix dropwise into the vortex over a period of 5 minutes.

    • Causality: Vigorous mixing is essential to disperse the silane quickly before significant hydrolysis and condensation can occur locally, which could lead to particle formation. Slow addition ensures the reaction remains controlled.

  • Age the Solution: Cover the beaker to prevent evaporation and allow the solution to stir for a minimum of 1 hour at room temperature. The solution should appear clear and homogenous.

    • Causality: This "maturation" or "aging" period allows sufficient time for the hydrolysis reaction to proceed, converting the alkoxysilane into reactive silanols ready for formulation and bonding.[7][11]

  • Storage and Stability: Store the precursor solution in a sealed container at 4°C. The solution is typically stable for 24-48 hours. Visual inspection for any signs of cloudiness or gelation should be performed before use.

    • Causality: Lower temperatures slow down the condensation reaction, extending the shelf-life of the hydrolyzed precursor.[9]

G cluster_prep Precursor Solution Workflow A 1. Prepare Aqueous Phase (93mL DI Water) B 2. Adjust pH (Add Acetic Acid to pH 4.5-5.5) A->B D 4. Combine & Hydrolyze (Add C to B with vigorous stirring) B->D C 3. Prepare TIPOMS Pre-mix (2g TIPOMS in 5mL IPA) C->D E 5. Age Solution (Stir for 1 hour) D->E F 6. Stable Precursor Ready (2% Hydrolyzed TIPOMS) E->F

Figure 2: Workflow for the preparation of the aqueous TIPOMS precursor.

Protocol 2: Formulation of a Hydrophobic Final Coating

The prepared TIPOMS precursor can be incorporated into a final coating formulation. This protocol describes an "integral blend" method, where the silane is mixed with a primary polymer binder.[10] This approach is common for creating cross-linked, durable films.

Materials & Equipment
Material/EquipmentSpecification
TIPOMS Precursor SolutionFrom Protocol 1
Aqueous Polymer DispersionE.g., Pharmaceutical-grade acrylic emulsion (Eudragit®) or Polyurethane Dispersion (PUD)
SubstrateGlass slides, PET films, or relevant medical device
Coating ApplicatorE.g., Dip coater, spray coater, or draw-down bar
Curing OvenCapable of maintaining 110-120°C
Step-by-Step Methodology
  • Binder Preparation: In a beaker, place the desired amount of the aqueous polymer dispersion. Begin gentle stirring.

  • Integral Blend: Slowly add the TIPOMS Precursor Solution (from Protocol 1) to the polymer dispersion while stirring. A typical starting concentration is 5-10% of the precursor solution relative to the total formulation weight.

    • Causality: The hydrolyzed silanols will now be finely dispersed within the polymer matrix. Upon curing, they will cross-link with themselves and potentially with functional groups on the polymer backbone, increasing hardness, adhesion, and solvent resistance.[3][12]

  • Final Mixing: Continue to stir the final formulation for 15-20 minutes to ensure complete homogeneity.

  • Application: Apply the formulated coating to the desired substrate using the chosen application method (e.g., dip coating for 1-2 minutes).[8]

  • Curing: Cure the coated substrate. A typical two-stage curing process is effective:

    • a. Flash-off: Air dry at room temperature for 20-30 minutes to allow most of the water to evaporate.

    • b. Thermal Cure: Place in an oven at 110-120°C for 20-30 minutes.[11]

    • Causality: The elevated temperature drives the condensation reaction to completion, forming the robust Si-O-Si network and ensuring strong covalent bonding to the substrate. This step is critical for developing the final coating properties.

Data Summary & Troubleshooting

Formulation Parameters and Expected Outcomes
ParameterRange / ConditionRationale & Expected Impact on Final Coating
TIPOMS Concentration 1 - 5 wt% (in final film)Increasing concentration generally improves hydrophobicity (higher contact angle) and hardness. Too high may lead to brittleness.
Precursor pH 4.0 - 6.0pH 4.5-5.5 is optimal for stability.[7] Deviating can cause rapid gelation (pH > 7) or very slow hydrolysis (pH ~7).[13][10]
Cure Temperature 80 - 120°CHigher temperatures accelerate the condensation reaction, leading to a more cross-linked, durable, and adherent film.[11]
Cure Time 10 - 60 minLonger cure times ensure the condensation reaction goes to completion. Insufficient time results in a soft, poorly adhered coating.
Troubleshooting Guide
Problem ObservedProbable CauseSuggested Corrective Action
Precursor solution turns cloudy or gels prematurely pH is incorrect (too high or too low).[9] Concentration of TIPOMS is too high. Water contains ionic impurities.[13]Verify pH is within the 4.5-5.5 range. Reduce TIPOMS concentration. Use high-purity deionized water.
Final coating is hazy or has poor clarity Incompatibility between silane and polymer binder. Incomplete mixing.Screen different polymer dispersions. Increase mixing time or intensity during the blending step.
Poor adhesion to the substrate Incomplete curing (time or temperature). Substrate surface is contaminated.Increase cure time and/or temperature as per the table above. Ensure the substrate is scrupulously clean before application.
Coating shows low hydrophobicity (low contact angle) Insufficient TIPOMS concentration in the final film. Incomplete curing.Increase the amount of TIPOMS precursor added to the formulation. Verify cure schedule is adequate to form the siloxane network.

References

  • Applying a Silane Coupling Agent. (n.d.). Gelest. Retrieved from [Link]

  • How organosilane components improve coatings performance. (2018, August 10). UL Prospector. Retrieved from [Link]

  • Chen, M. J., et al. (1996). Silanes in High-Solids and Waterborne Coatings. Waterborne, High-Solids and Powder Coatings Symposium. Retrieved from [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure.Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Application Methods of Silane Coupling Agent. (n.d.). Nanjing SiSiB Silicones Co., Ltd. Retrieved from [Link]

  • APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest. Retrieved from [Link]

  • Applying Silanes. (n.d.). Gelest, Inc. Retrieved from [Link]

  • Triisopropylmethoxysilane PubChem Entry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2023).
  • Osterholtz, F. D., & Pohl, E. R. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Silanes and Other Coupling Agents. Retrieved from [Link]

  • Valles-Lluch, A., et al. (2006). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy.
  • Wang, Y., et al. (2023).
  • How to Make Pharmaceutical Tablet Coatings. (2019, June 27). YouTube. Retrieved from [Link]

  • Pohl, E. R., & Osterholtz, F. D. (1992). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
  • Coating composition containing silane functionality. (1996). Google Patents.
  • Silane Coupling Agents: Their Role in Nanotechnology. (2023, November 28). Labinsights. Retrieved from [Link]

  • Modified release Film coating in pharmaceuticals. (2019, October 21). YouTube. Retrieved from [Link]

  • Epoxy Coatings Doped with (3-Aminopropyl)triethoxysilane-Modified Silica Nanoparticles for Anti-Corrosion Protection of Zinc. (2023, October 27). MDPI.
  • Pohl, E. R., & Osterholtz, F. D. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution.Taylor & Francis Online.

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Application Notes and Protocols: Triisopropylmethoxysilane as a Key Component in Addition Polymerization Catalyst Carriers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Polyolefin Synthesis

In the landscape of industrial and specialty polymer manufacturing, Ziegler-Natta (Z-N) catalysis remains a cornerstone for the production of polyolefins such as polypropylene (PP).[1] The remarkable success of these catalysts lies in their ability to generate polymers with high stereoregularity, which in turn dictates the material's physical and mechanical properties. A key innovation in the evolution of Z-N catalyst systems was the introduction of electron donors, which are crucial for enhancing catalyst activity and, most importantly, controlling the stereoselectivity of the polymerization process.[1] These donors are classified as either internal, which are incorporated during the catalyst synthesis, or external, which are added during the polymerization process itself.[2]

Alkoxysilanes have emerged as a highly effective class of external donors, significantly improving the performance of MgCl₂-supported Ziegler-Natta catalysts.[2] This document provides a detailed technical guide on the application of a specific alkoxysilane, Triisopropylmethoxysilane (TIPMS) , as a component in addition polymerization catalyst carriers. While less ubiquitous in literature than other counterparts like dicyclopentyldimethoxysilane (D-donor) or cyclohexyl(methyl)dimethoxysilane (C-donor), TIPMS offers a unique steric profile that can be leveraged to fine-tune polymer properties.[3]

This guide is intended for researchers and scientists in polymer chemistry and materials science, as well as professionals in drug development exploring the use of high-purity, well-defined polymers for biomedical applications such as medical devices, sutures, and drug delivery systems.[4][5]

Mechanistic Insights: How Triisopropylmethoxysilane Governs Stereoselectivity

The primary function of an external donor like TIPMS in Ziegler-Natta catalysis is to enhance the isospecificity of the catalyst system.[6] This is achieved through a complex interplay between the external donor, the internal donor, the titanium active centers, and the aluminum co-catalyst. The prevailing mechanism suggests that external donors selectively poison or convert non-stereospecific active sites on the catalyst surface, thereby favoring the propagation of highly isotactic polymer chains.[2]

The structure of the alkoxysilane is paramount to its effectiveness. The bulky isopropyl groups of TIPMS create significant steric hindrance around the silicon atom. This steric bulk is believed to play a crucial role in its interaction with the catalyst surface, influencing the coordination of the propylene monomer at the active titanium sites. This ultimately dictates the stereochemical outcome of the monomer insertion into the growing polymer chain.[7]

The general mechanism of Ziegler-Natta polymerization is depicted below:

Ziegler_Natta_Mechanism cluster_catalyst Catalyst Active Site Catalyst Ti-Al Bimetallic Center (Vacant Coordination Site) Insertion 1,2-Insertion Catalyst->Insertion Insertion into Ti-Carbon Bond Monomer Propylene Monomer Coordination π-Complex Formation Monomer->Coordination Coordination Propagation Chain Propagation (New Vacant Site) Insertion->Propagation Propagation->Catalyst Regeneration of Active Site Polymer Growing Polymer Chain Propagation->Polymer Chain Growth

Caption: Ziegler-Natta polymerization mechanism.

The addition of triisopropylmethoxysilane influences this process by modulating the electronic and steric environment of the titanium active centers, thereby enhancing the stereoregularity of the resulting polymer.

Experimental Protocols

The following protocols provide a generalized framework for the preparation of a Ziegler-Natta catalyst system and its use in propylene polymerization with triisopropylmethoxysilane as an external donor. Researchers should note that optimal conditions may vary depending on the specific internal donor used in the solid catalyst component and the desired polymer properties.

Protocol 1: Preparation of a MgCl₂-Supported TiCl₄ Catalyst (Internal Donor: Diisobutyl Phthalate - DIBP)

This protocol describes a common method for synthesizing a solid Ziegler-Natta catalyst component.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Toluene

  • Titanium Tetrachloride (TiCl₄)

  • Diisobutyl Phthalate (DIBP)

  • Anhydrous n-Heptane

  • Inert gas (Nitrogen or Argon)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, suspend anhydrous MgCl₂ in anhydrous toluene in a reaction vessel equipped with a stirrer.

  • Slowly add TiCl₄ to the suspension at room temperature with continuous stirring.

  • Add DIBP (as the internal donor) to the mixture.

  • Heat the mixture to a specified temperature (e.g., 80-100 °C) and maintain for a defined period (e.g., 2 hours) to facilitate the reaction and formation of the catalyst support.

  • After the reaction, allow the solid to settle and decant the supernatant.

  • Wash the solid catalyst component multiple times with anhydrous toluene and then with anhydrous n-heptane to remove unreacted reagents and byproducts.

  • Dry the final solid catalyst component under vacuum to obtain a free-flowing powder.

Protocol 2: Propylene Polymerization with Triisopropylmethoxysilane as External Donor

This protocol outlines the slurry polymerization of propylene using the prepared solid catalyst component.

Materials:

  • Prepared MgCl₂/DIBP/TiCl₄ solid catalyst component

  • Triethylaluminum (TEAl) as co-catalyst

  • Triisopropylmethoxysilane (TIPMS) as external donor

  • Anhydrous n-Heptane (polymerization medium)

  • High-purity propylene monomer

  • Hydrogen (as a chain transfer agent to control molecular weight)

  • Polymerization reactor equipped with temperature and pressure control, and a stirrer

Procedure:

  • Thoroughly dry and purge the polymerization reactor with inert gas.

  • Introduce anhydrous n-heptane into the reactor.

  • Add the desired amount of TEAl to the reactor, followed by the calculated amount of TIPMS. The Al/Si molar ratio is a critical parameter to optimize.

  • Introduce the solid catalyst component into the reactor.

  • Pressurize the reactor with hydrogen to the desired partial pressure.

  • Introduce propylene monomer into the reactor to the desired total pressure, while maintaining a constant temperature (e.g., 60-80 °C).

  • Maintain the polymerization for the desired duration (e.g., 1-2 hours) with continuous stirring.

  • Terminate the polymerization by venting the propylene and adding a quenching agent (e.g., acidified methanol).

  • Collect the polymer by filtration, wash with methanol and/or acetone, and dry under vacuum.

The experimental workflow can be visualized as follows:

Polymerization_Workflow cluster_prep Catalyst System Preparation cluster_poly Polymerization cluster_workup Product Work-up Catalyst Solid Z-N Catalyst (MgCl₂/DIBP/TiCl₄) Catalyst_System Active Catalyst System Catalyst->Catalyst_System TEAl Triethylaluminum (TEAl) TEAl->Catalyst_System TIPMS Triisopropylmethoxysilane (TIPMS) TIPMS->Catalyst_System Polymerization Polymerization Reaction Catalyst_System->Polymerization Reactor Polymerization Reactor (n-Heptane, H₂, Propylene) Reactor->Polymerization Termination Termination (Acidified Methanol) Polymerization->Termination Filtration Filtration & Washing Termination->Filtration Drying Drying Filtration->Drying Polypropylene Isotactic Polypropylene Drying->Polypropylene

Caption: Experimental workflow for propylene polymerization.

Data Presentation and Expected Outcomes

The use of triisopropylmethoxysilane as an external donor is expected to have a significant impact on the properties of the resulting polypropylene. The following table summarizes the anticipated effects of increasing the concentration of TIPMS (and thus decreasing the Al/Si molar ratio) on key polymer characteristics.

ParameterEffect of Increasing TIPMS ConcentrationTypical Characterization Technique
Catalyst Activity Generally decreasesGravimetric analysis (Polymer yield / catalyst weight)
Isotacticity Index (%) Increases¹³C NMR Spectroscopy, DSC (Melting Point), Xylene Solubles
Weight-Average Molecular Weight (Mw) May increase or decrease depending on the systemGel Permeation Chromatography (GPC)
Molecular Weight Distribution (MWD) Tends to narrowGPC (Mw/Mn)
Melting Temperature (Tm) IncreasesDifferential Scanning Calorimetry (DSC)[8]
Crystallinity (%) IncreasesDSC, X-ray Diffraction (XRD)[8]

Note: The specific quantitative effects will depend on the entire catalyst system and polymerization conditions.

Troubleshooting and Optimization

  • Low Catalyst Activity: This can be due to impurities in the reagents or monomer, or a non-optimal Al/Si ratio. Ensure all components are of high purity and anhydrous. The Al/Si ratio should be systematically varied to find the optimal balance between activity and stereoselectivity.

  • Poor Stereoselectivity: This may indicate insufficient external donor concentration or a mismatch between the internal and external donors. Increasing the TIPMS concentration (lowering the Al/Si ratio) should improve isotacticity.

  • Broad Molecular Weight Distribution: This can be a characteristic of the catalyst system but can sometimes be narrowed by optimizing the polymerization temperature and hydrogen concentration.

Conclusion and Future Perspectives

Triisopropylmethoxysilane serves as a potent external electron donor for Ziegler-Natta catalyzed propylene polymerization. Its unique steric properties offer a valuable tool for researchers to precisely control the stereochemistry and, consequently, the material properties of polypropylene. By carefully tuning the concentration of TIPMS in relation to the co-catalyst, a desirable balance between catalyst activity, polymer isotacticity, and molecular weight can be achieved. This level of control is essential for producing high-performance polypropylene suitable for a wide range of applications, from advanced automotive parts to specialized biomedical devices where material purity and predictability are paramount.[1] Further research focusing on the direct comparison of TIPMS with other alkoxysilane donors under identical conditions would provide a more quantitative understanding of its relative performance and potential for specialized applications.

References

  • HASEGAWA, M. (2022). Development of Catalyst Technologies for Polypropylene. SUMITOMO KAGAKU (English Edition), 2022.
  • Kim, D., et al. (2022). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. Polymers, 14(15), 3206.
  • European Patent Office. (2018).
  • Google Patents. (2014).
  • Wang, J., et al. (2017). Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts. Journal of Applied Polymer Science, 134(48).
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  • Chemistry LibreTexts. (2024). 30.
  • ResearchGate. (n.d.). Synthesis of poly(styrene-co-3-trimethoxysilyl propyl methacrylate)
  • Zhang, R., et al. (2024). Research and application of polypropylene: a review.
  • ResearchGate. (n.d.). The Influence of Molecular Weight and Tacticity on Thermal, Morphological and Mechanical Properties of Ziegler – Natta Catalyzed Isotactic and Syndiotactic Polypropylene Blends.
  • National Center for Biotechnology Information. (n.d.). Structure–Property Relationship in Isotactic Polypropylene Under Contrasting Processing Conditions.
  • NC State University Libraries. (n.d.). 31.
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  • ResearchGate. (n.d.). Polymerization of propylene with Ziegler-Natta catalyst: Optimization of operating conditions by response surface methodology (RSM).
  • Royal Society of Chemistry. (n.d.). Synthesis, thermodynamic analysis and application of novel (3-(tert-butylperoxy)propyl)trimethoxysilane.
  • University of Waterloo. (n.d.).
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  • PubMed. (2005). Core/shell particles containing 3-(methacryloxypropyl)-trimethoxysilane in the shell: synthesis, characterization, and application. Macromolecular bioscience, 5(8), 738–744.
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Application Notes and Protocols: The Strategic Use of Triisopropylmethoxysilane in Advanced Silicone Resin Formulations

Author: BenchChem Technical Support Team. Date: February 2026

These notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the incorporation of triisopropylmethoxysilane (TIPMS) into silicone resin compositions. This document elucidates the theoretical and practical aspects of leveraging the unique steric properties of TIPMS to tailor the performance of silicone resins for specialized applications.

Introduction: The Role of Steric Hindrance in Silicone Resin Design

Silicone resins are highly cross-linked polymers based on a siloxane (Si-O-Si) backbone, renowned for their exceptional thermal stability, dielectric properties, and hydrophobicity.[1] The final properties of these resins are intricately linked to the nature of the organic substituents on the silicon atoms and the overall three-dimensional structure. The synthesis of silicone resins typically involves the hydrolysis and subsequent condensation of alkoxysilane precursors.

While common precursors like methyltrimethoxysilane (MTMS) and phenyltrimethoxysilane (PTMS) are widely used, there is a growing interest in employing sterically hindered alkoxysilanes to achieve novel material properties.[2] Triisopropylmethoxysilane, with its bulky isopropyl groups, presents a unique tool for modulating the kinetics of resin formation and influencing the final network architecture. The steric hindrance imparted by the isopropyl groups significantly impacts the rate of hydrolysis and condensation, offering a pathway to control cross-linking density and enhance specific performance characteristics such as hydrophobicity and thermal stability.[3][4]

Mechanistic Insights: The Impact of Triisopropylmethoxysilane on Resin Formation

The formation of a silicone resin from alkoxysilane precursors is a two-step process:

  • Hydrolysis: The alkoxy groups (-OR) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water.

  • Condensation: The resulting silanol (-Si-OH) groups react with each other or with remaining alkoxy groups to form siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct.

The bulky isopropyl groups in triisopropylmethoxysilane create significant steric shielding around the central silicon atom. This has a profound effect on the hydrolysis and condensation reactions.

Slower Hydrolysis and Condensation Rates

The steric bulk of the isopropyl groups impedes the approach of water molecules to the silicon center, leading to a slower rate of hydrolysis compared to less hindered alkoxysilanes like MTMS.[4] This reduced reactivity provides a greater degree of control over the initial stages of resin synthesis, allowing for more precise manipulation of the reaction conditions.

The subsequent condensation step is also retarded due to the steric hindrance, which makes it more difficult for the silanol groups to come into close proximity for reaction. This can be advantageous in preventing premature gelation and allowing for a more uniform network formation.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation TIPMS Triisopropylmethoxysilane (i-Pr)3Si(OCH3) Silanol Triisopropylsilanol (i-Pr)3Si(OH) TIPMS->Silanol Slower rate due to steric hindrance Silanol_1 Triisopropylsilanol H2O Water (H2O) H2O->Silanol Methanol Methanol (CH3OH) Siloxane Hexaisopropyldisiloxane ((i-Pr)3Si-O-Si(i-Pr)3) Silanol_1->Siloxane Slower rate Silanol_2 Triisopropylsilanol Silanol_2->Siloxane Water Water (H2O)

Caption: Hydrolysis and condensation of triisopropylmethoxysilane.

Application: Modifying Silicone Resin Properties

The incorporation of triisopropylmethoxysilane into a silicone resin formulation can be used to strategically modify its properties.

Enhanced Hydrophobicity

The presence of the bulky and non-polar isopropyl groups on the silicon atoms significantly increases the hydrophobicity of the resulting resin.[5][6] This is desirable in applications requiring excellent water repellency, such as protective coatings and moisture barriers for electronic components.

Controlled Cross-linking and Improved Flexibility

By co-hydrolyzing triisopropylmethoxysilane with other trifunctional or tetrafunctional silanes (e.g., MTMS, tetraethoxysilane), the overall cross-link density of the resin can be reduced in a controlled manner. The bulky triisopropylsilyl groups act as network terminators or modifiers, disrupting the formation of a highly rigid, three-dimensional network. This can lead to a more flexible and less brittle material.

Enhanced Thermal Stability

The introduction of bulky organic groups can enhance the thermal stability of silicone resins by restricting the mobility of the siloxane chains and hindering the "back-biting" degradation mechanism that can lead to the formation of volatile cyclic siloxanes.[7][8] The robust Si-C bonds of the isopropyl groups also contribute to the overall thermal stability.[9]

Experimental Protocols

The following protocols are provided as a general framework for the preparation of silicone resins incorporating triisopropylmethoxysilane. Researchers should optimize the specific conditions based on their desired final properties.

Protocol 1: Synthesis of a Triisopropylmethoxysilane-Modified Methyl Silicone Resin

This protocol describes the synthesis of a silicone resin via the co-hydrolysis and condensation of methyltrimethoxysilane (MTMS) and triisopropylmethoxysilane (TIPMS).

Materials:

  • Methyltrimethoxysilane (MTMS)

  • Triisopropylmethoxysilane (TIPMS)

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • Acid catalyst (e.g., 0.1 M HCl) or Base catalyst (e.g., 0.1 M NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, prepare a mixture of MTMS and TIPMS in the desired molar ratio in toluene. A common starting point is a 90:10 molar ratio of MTMS to TIPMS.

  • In the dropping funnel, place a mixture of deionized water and the chosen catalyst. The amount of water should be stoichiometric to the total moles of methoxy groups.

  • While stirring vigorously, add the water/catalyst mixture dropwise to the silane/toluene mixture over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 25-30 °C using a water bath.

  • After the addition is complete, continue stirring at room temperature for an additional 4-6 hours to ensure complete hydrolysis.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the silicone resin.

  • The resin can be further cured by heating at an elevated temperature (e.g., 150-200 °C) to promote further condensation of residual silanol groups.

G Start Start Mix_Silanes Mix MTMS and TIPMS in Toluene Start->Mix_Silanes Add_Water_Catalyst Dropwise addition of Water/Catalyst Mix_Silanes->Add_Water_Catalyst Hydrolysis Hydrolysis (4-6 hours) Add_Water_Catalyst->Hydrolysis Wash Wash with DI Water Hydrolysis->Wash Dry Dry over Na2SO4 Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporator) Dry->Solvent_Removal Cure Thermal Curing (150-200 °C) Solvent_Removal->Cure End End Product: Modified Silicone Resin Cure->End

Caption: Workflow for modified methyl silicone resin synthesis.

Characterization of the Modified Silicone Resin

The properties of the synthesized resin should be thoroughly characterized to understand the impact of TIPMS incorporation.

PropertyAnalytical TechniqueExpected Effect of TIPMS
Chemical Structure Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)Presence of characteristic peaks for isopropyl groups. ²⁹Si NMR can provide information on the degree of condensation.
Molecular Weight Gel Permeation Chromatography (GPC)May influence molecular weight distribution depending on the extent of network modification.
Thermal Stability Thermogravimetric Analysis (TGA)Increased onset of degradation temperature and higher char yield.[7][10]
Hydrophobicity Contact Angle MeasurementIncreased water contact angle.[11][12]
Mechanical Properties Dynamic Mechanical Analysis (DMA), Tensile TestingPotentially lower modulus and increased flexibility.

Troubleshooting and Optimization

  • Gelation: Premature gelation can occur if the reaction conditions are not carefully controlled. A slower addition rate of the water/catalyst mixture and maintaining a lower reaction temperature can mitigate this.

  • Incomplete Hydrolysis: Due to the steric hindrance of TIPMS, longer reaction times or a higher catalyst concentration may be necessary to achieve complete hydrolysis. Monitoring the reaction by FTIR for the disappearance of the Si-OCH₃ peak is recommended.

  • Property Tuning: The final properties of the resin can be fine-tuned by adjusting the molar ratio of TIPMS to other silane precursors. A higher concentration of TIPMS will generally lead to a more pronounced effect on hydrophobicity and flexibility.

Conclusion

Triisopropylmethoxysilane is a valuable, albeit specialized, precursor for the synthesis of advanced silicone resins. Its unique steric properties allow for a greater degree of control over the resin formation process and provide a means to systematically tailor the final material properties. By carefully controlling the reaction conditions and the molar ratio of TIPMS to other silane precursors, researchers can develop novel silicone resins with enhanced hydrophobicity, controlled cross-link density, and improved thermal stability for a wide range of demanding applications.

References

  • Li, Y., et al. (2020). Synthesis and Characterization of Room Temperature Vulcanized Silicone Rubber Using Methoxyl-Capped MQ Silicone Resin as Self-Reinforced Cross-Linker. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Publishing. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Structures and Properties of Self - crosslinking Silicone Resin. ResearchGate. Retrieved from [Link]

  • Peña-Alonso, R., et al. (2009). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Retrieved from [Link]

  • Colas, A. & Cray, S. (2011). Process for preparing a silicone resin. U.S. Patent No. 7,951,895 B2.
  • Kurjata, J., et al. (2001). Synthesis of organofunctional silanes with sterically hindered substituents at silicon atoms. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Structures and Properties of Self - crosslinking Silicone Resin. E3S Web of Conferences. Retrieved from [Link]

  • Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

  • Rubio, F., et al. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Digital CSIC. Retrieved from [Link]

  • Xie, Y., et al. (2015). Synthesis of amino silicone resins by three-step method and characterization. ResearchGate. Retrieved from [Link]

  • Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Taylor & Francis eBooks. Retrieved from [Link]

  • Fernando, D. (2015). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. ResearchGate. Retrieved from [Link]

  • XJY Silicones. (2023). Main Synthesis Procedures of Silicone Resin. Knowledge. Retrieved from [Link]

  • Lee, J., et al. (2020). Modified silicone resin, modified silicone resin crosslinked product, and method for producing resin crosslinked product. Chinese Patent No. CN111511805B.
  • Vancaeyzeele, C., et al. (2005). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. ResearchGate. Retrieved from [Link]

  • Gérardin, P., et al. (2007). Hydrophobization of wood surfaces: Covalent grafting of silicone polymers. ResearchGate. Retrieved from [Link]

  • Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Retrieved from [Link]

  • Wang, L., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. PMC - NIH. Retrieved from [Link]

  • Ksinopoulou, E., et al. (2024). Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating. NIH. Retrieved from [Link]

  • Martin, E. R. (1996). Method for the preparation of silicone resins. U.S. Patent No. 5,527,873A.
  • Patsnap. (2025). Acrylic Resin vs Silicone Epoxy Hybrids: Hydrophobicity Study. Patsnap Eureka. Retrieved from [Link]

  • Landry, C. J. T., et al. (2006). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. Retrieved from [Link]

  • Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]

  • Suteau, O., et al. (2024). Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. MDPI. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone. Retrieved from [Link]

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Application of Triisopropylmethoxysilane in Polymetalloxane Compound Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Steric Hindrance in Polymetalloxane Synthesis

Polymetalloxanes, inorganic-organic hybrid materials, offer a vast design space for creating advanced materials with tailored properties. The selection of the organosilane precursor is a critical determinant of the final material's characteristics, such as porosity, hydrophobicity, and thermal stability. Triisopropylmethoxysilane, a sterically hindered silane, presents unique opportunities for controlling the structure and properties of polymetalloxanes. The bulky triisopropyl group significantly influences the kinetics of hydrolysis and condensation, the fundamental reactions in the sol-gel synthesis of these materials. This technical guide provides an in-depth exploration of the application of triisopropylmethoxysilane in polymetalloxane synthesis, offering detailed protocols and insights into the causal relationships between precursor structure and material properties.

The Sol-Gel Process: A Pathway to Polymetalloxane Networks

The synthesis of polymetalloxanes via the sol-gel process is a versatile method that involves the transition of a colloidal solution (sol) into a gel. This process is typically initiated by the hydrolysis of alkoxide precursors, followed by condensation reactions that lead to the formation of a three-dimensional network. The overall process can be summarized in four main stages: hydrolysis, condensation and polymerization, particle growth, and finally, the agglomeration of polymers to form a gel network[1].

The rate of these reactions is highly dependent on factors such as pH, water-to-alkoxide ratio, solvent, and temperature. Acidic or basic catalysts are often employed to accelerate the process. Under acidic conditions, hydrolysis is typically faster than condensation, leading to weakly branched polymers. Conversely, basic conditions promote faster condensation, resulting in more highly branched clusters that aggregate into larger particles.

Triisopropylmethoxysilane: A Tool for Architectural Control

The defining feature of triisopropylmethoxysilane is the significant steric bulk of the three isopropyl groups attached to the silicon atom. This steric hindrance has a profound impact on the sol-gel process:

  • Slower Reaction Kinetics: Compared to smaller alkoxysilanes like tetramethoxysilane (TMOS) or methyltrimethoxysilane (MTMS), the bulky isopropyl groups impede the approach of water molecules for hydrolysis and of silanol groups for condensation. This results in significantly slower reaction rates.

  • Incomplete Condensation: The steric crowding around the silicon center makes it difficult for a fully cross-linked, three-dimensional network to form. This often leads to a less condensed, more open and porous structure with a higher concentration of residual silanol groups.

  • Enhanced Hydrophobicity: The nonpolar isopropyl groups impart a high degree of hydrophobicity to the resulting polymetalloxane. This is a desirable property for applications such as water-repellent coatings and moisture-resistant materials.

By leveraging these effects, researchers can synthesize polymetalloxanes with unique properties that are not achievable with less hindered precursors.

Visualizing the Synthesis Pathway

The following diagram illustrates the sol-gel synthesis of a polymetalloxane using triisopropylmethoxysilane, highlighting the key stages of hydrolysis and condensation.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Resulting Material Properties A Triisopropylmethoxysilane (i-Pr)3Si(OCH3) D Hydrolyzed Intermediate (i-Pr)3Si(OH) A->D Hydrolysis B Water (H2O) B->D C Catalyst (Acid or Base) C->D E Hydrolyzed Intermediates (i-Pr)3Si(OH) D->E F Polymetalloxane Network Less Cross-linked, Porous E->F Condensation G Byproducts (H2O or CH3OH) F->G Elimination H High Hydrophobicity F->H I Controlled Porosity F->I J Lower Degree of Cross-linking F->J

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Triisopropylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Triisopropylmethoxysilane. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile silyl ether in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. The protocols and advice presented here are grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Chemistry of Triisopropylmethoxysilane and Its Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Key Properties of Triisopropylmethoxysilane
PropertyValueSource
Molecular Formula C₁₀H₂₄OSiPubChem[1]
Molecular Weight 188.38 g/mol PubChem[1]
Boiling Point (estimated) ~170-180 °C (at 760 mmHg)Inferred from related compounds
Boiling Point (vacuum) Not explicitly found, but significantly lower than atmospheric pressure.Inferred from related compounds
Sensitivity Moisture sensitive.[2]ChemicalBook[2]

Triisopropylmethoxysilane possesses a sterically hindered silicon center due to the three isopropyl groups. This steric bulk is key to its utility as a protecting group but also influences its purification. Its primary liability is the silicon-methoxy bond, which is susceptible to hydrolysis.

Common Impurities in Crude Triisopropylmethoxysilane

The nature and quantity of impurities in your crude product are highly dependent on the synthetic route employed, typically a Grignard reaction between an isopropyl magnesium halide and a methoxysilane precursor.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual trimethoxysilane, tetramethoxysilane, or isopropyl Grignard reagent.

  • Solvent Residues: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common in Grignard reactions.[3]

  • Partially Substituted Silanes: Diisopropyl-dimethoxysilane and isopropyl-trimethoxysilane if the reaction does not go to completion.

  • Hydrolysis Products: The most common impurity is Triisopropylsilanol , formed by the reaction of Triisopropylmethoxysilane with water.

  • Condensation Byproducts: Triisopropylsilanol can self-condense to form Hexaisopropyldisiloxane . This is a particularly troublesome impurity due to its high boiling point.

  • Grignard Byproducts: Depending on the specific Grignard reagent used, byproducts like biphenyl (from bromobenzene) can be present.

Section 2: Purification Strategies and Troubleshooting FAQs

This section provides a question-and-answer formatted guide to address common issues and strategic decisions in the purification of Triisopropylmethoxysilane.

FAQ 1: What is the most effective general method for purifying crude Triisopropylmethoxysilane?

Answer: Fractional vacuum distillation is the most effective and widely applicable method for purifying Triisopropylmethoxysilane.[4]

  • Why Fractional Distillation? The various silane impurities (partially substituted, unreacted starting materials) will have different boiling points. A fractionating column provides the necessary theoretical plates to achieve a good separation of these closely boiling components.[4]

  • Why Vacuum? Triisopropylmethoxysilane and some of its impurities, particularly the disiloxane byproduct, have high boiling points at atmospheric pressure. Distilling under vacuum significantly lowers the boiling points, which prevents thermal decomposition of the product and saves time and energy.[5][6]

FAQ 2: My distilled Triisopropylmethoxysilane is still wet. How do I remove residual water and prevent hydrolysis?

Answer: This is a common problem stemming from the moisture sensitivity of alkoxysilanes. The issue can be addressed through careful handling and, if necessary, chemical drying.

Causality and Prevention:

  • Source of Water: Water can be introduced from improperly dried glassware, solvents, or exposure of the crude product to the atmosphere.

  • Hydrolysis: Triisopropylmethoxysilane reacts with water to form triisopropylsilanol and methanol. The silanol is a high-boiling impurity that can be difficult to remove by distillation.

Troubleshooting Workflow:

cluster_0 Problem: Wet Product cluster_1 Preventative Measures cluster_2 Remediation Wet_Product Distilled product contains water/silanol Chemical_Drying Chemical Drying (Pre-distillation) Wet_Product->Chemical_Drying If significant water is present Redistillation Careful fractional redistillation Wet_Product->Redistillation If minor water is present Dry_Glassware Thoroughly dry all glassware in an oven Dry_Solvents Use anhydrous solvents for workup Inert_Atmosphere Handle crude product under N₂ or Ar Chemical_Drying->Redistillation After removing drying agent

Caption: Workflow for addressing water contamination.

Detailed Protocol for Chemical Drying (Pre-distillation):

  • Place the crude Triisopropylmethoxysilane in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add a suitable drying agent that does not react with the silane, such as anhydrous magnesium sulfate or calcium hydride. Caution: Calcium hydride reacts vigorously with water to produce hydrogen gas. Use with appropriate safety precautions.

  • Stir the mixture for several hours at room temperature.

  • Filter the mixture under an inert atmosphere to remove the drying agent.

  • Proceed with fractional vacuum distillation.

FAQ 3: I have a high-boiling impurity that I suspect is Hexaisopropyldisiloxane. How can I remove it?

Answer: Hexaisopropyldisiloxane is a challenging impurity to remove due to its high boiling point and chemical similarity to the product. A combination of careful distillation and potentially a chemical treatment can be effective.

Formation of Hexaisopropyldisiloxane:

A Triisopropylmethoxysilane C Triisopropylsilanol A->C + H₂O - CH₃OH B Water (H₂O) D Hexaisopropyldisiloxane C->D + Triisopropylsilanol - H₂O

Caption: Formation pathway of Hexaisopropyldisiloxane.

Purification Strategy:

  • Efficient Fractional Distillation: Use a long, well-insulated fractionating column (e.g., a Vigreux or packed column) to maximize the separation efficiency.

  • Precise Fraction Collection: Monitor the head temperature closely during distillation. There should be a noticeable temperature drop after the main product fraction has been collected and before the higher-boiling disiloxane begins to distill. Collect fractions in small volumes and analyze their purity by GC-MS or NMR.

  • Chemical Treatment (Advanced): A patented method for removing siloxanes from trimethoxysilane production involves treatment with a boron/oxygen compound.[7] While not directly validated for Triisopropylmethoxysilane, the principle of converting the disiloxane to a more easily separable species could be applicable. This would require careful experimental design and validation.

Section 3: Experimental Protocols and Analytical Methods

Protocol for Fractional Vacuum Distillation

This protocol assumes a starting volume of approximately 100-500 mL of crude Triisopropylmethoxysilane.

Equipment:

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Stir bar or boiling chips

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks (multiple, smaller flasks are recommended)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dry. Use high-vacuum grease on all joints.

  • Charge the Flask: Add the crude Triisopropylmethoxysilane and a stir bar to the distillation flask.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvent) in the first receiving flask. The head temperature will be low and may fluctuate.

    • Main Fraction: As the head temperature stabilizes at the boiling point of Triisopropylmethoxysilane at the given pressure, switch to a new receiving flask to collect the product.

    • High-Boiling Residue: Once the main fraction has been collected, the head temperature may rise again, indicating the presence of higher-boiling impurities like triisopropylsilanol (boiling point 196 °C at 750 mmHg)[8] and the disiloxane. Stop the distillation at this point to avoid contaminating the product.

  • Shutdown: Turn off the heating, allow the system to cool under vacuum, and then slowly backfill with inert gas before dismantling the apparatus.

Analytical Methods for Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities.

    • Column: A non-polar column (e.g., DB-1 or equivalent) is typically suitable.

    • Expected Elution Order: Generally, compounds will elute in order of increasing boiling point: solvent, partially substituted silanes, Triisopropylmethoxysilane, triisopropylsilanol, and finally hexaisopropyldisiloxane.

    • Mass Spectrum: Look for the characteristic molecular ion peak and fragmentation patterns of Triisopropylmethoxysilane and its potential impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environments. The methoxy group of the product will have a characteristic singlet. The isopropyl protons will appear as a doublet and a multiplet. Impurities like triisopropylsilanol will have a hydroxyl proton signal.

    • ¹³C NMR: Can be used to confirm the carbon backbone of the product and identify carbon-containing impurities.

    • ²⁹Si NMR: This technique is very powerful for identifying different silicon species (e.g., the product, silanol, and disiloxane) as they will have distinct chemical shifts.

Section 4: Safety and Handling

  • Moisture Sensitivity: Always handle Triisopropylmethoxysilane under a dry, inert atmosphere.[9] Use dry solvents and glassware.

  • Flammability: Triisopropylmethoxysilane is a flammable liquid. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.

References

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How to prevent premature polymerization of Triisopropylmethoxysilane in storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Polymerization in Storage

Welcome to the Technical Support Center for Triisopropylmethoxysilane. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your reagents. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the long-term stability of your Triisopropylmethoxysilane and the success of your experiments.

Understanding the Challenge: The Nature of "Premature Polymerization"

Triisopropylmethoxysilane, like other alkoxysilanes, is susceptible to a process often referred to as "premature polymerization." This is not a classic chain-growth polymerization but rather a two-step process of hydrolysis and condensation, which is initiated by exposure to moisture. The bulky triisopropyl groups on the silicon atom provide significant steric hindrance, which slows down this process compared to less hindered silanes. However, methoxy groups are more susceptible to hydrolysis than larger alkoxy groups like ethoxy groups.[1][2][3]

The process begins with the hydrolysis of the methoxy group to form a reactive silanol intermediate. These silanols can then condense with each other or with other Triisopropylmethoxysilane molecules to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually a solid polymer gel. This degradation of the starting material can compromise experimental results and lead to reagent loss.

Troubleshooting Guide: Identifying and Resolving Storage Issues

This section addresses specific issues you might encounter, their probable causes, and actionable solutions.

Issue 1: Increased Viscosity or Gel Formation in the Storage Bottle
  • Question: I opened my bottle of Triisopropylmethoxysilane, and the liquid appears more viscous than usual, or I see solid particles or a gel-like substance. What happened, and can I still use it?

  • Answer:

    • Probable Cause: This is a clear indication of advanced hydrolysis and condensation. The increased viscosity is due to the formation of siloxane oligomers. Gel formation signifies extensive polymerization, rendering the product unusable for most applications. This is almost always caused by moisture contamination.

    • Troubleshooting Steps:

      • Assess the Extent: If you only observe a slight increase in viscosity, the material might be salvageable for less sensitive applications, but it's not recommended. If there are solid particles or gelation, the product is compromised and should be disposed of according to your institution's safety protocols.

      • Identify the Source of Moisture:

        • Improper Sealing: Was the bottle cap tightly sealed? The septum in the cap can be compromised after multiple punctures.[4]

        • Storage Environment: Was the bottle stored in a humid environment or a refrigerator with condensation issues?

        • Handling Technique: Was the reagent dispensed in open air, allowing atmospheric moisture to enter the bottle?

    • Preventative Measures:

      • Always store Triisopropylmethoxysilane in a cool, dry, and well-ventilated area.[1][5]

      • For long-term storage, a desiccator cabinet or a dry box with a controlled low-humidity atmosphere is ideal.

      • Use an inert gas, such as dry nitrogen or argon, to blanket the headspace of the bottle after each use. Argon is denser than air and can provide a more stable inert layer.[4]

      • Employ proper syringe techniques when dispensing the liquid to minimize the introduction of air and moisture.

Issue 2: Inconsistent Experimental Results or Reduced Reactivity
  • Question: My reactions using Triisopropylmethoxysilane are giving inconsistent yields or appear to be sluggish. Could this be related to the reagent's storage?

  • Answer:

    • Probable Cause: Yes, this is a common consequence of partial hydrolysis. The presence of silanols and small oligomers in your Triisopropylmethoxysilane can alter its reactivity and stoichiometry in your reactions. Even a small amount of hydrolysis can impact sensitive applications.

    • Troubleshooting Steps:

      • Analytical Verification (If available):

        • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect the presence of silanols and oligomers, which will have different retention times and mass spectra than the pure monomer.

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 29Si NMR can reveal the presence of Si-OH groups and new Si-O-Si linkages, indicating hydrolysis and condensation.

      • Small-Scale Test Reaction: Perform a small-scale, well-characterized reaction with a fresh, unopened bottle of Triisopropylmethoxysilane and compare the results with the suspect bottle.

    • Preventative Measures:

      • For highly sensitive applications, it is recommended to use a fresh bottle of reagent or a bottle that has been recently opened and properly handled.

      • Consider purchasing smaller quantities of the reagent to ensure it is consumed before significant degradation can occur.

      • Always document the date a bottle is first opened and the handling procedures used.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for Triisopropylmethoxysilane?

    • A1: The ideal storage conditions are in a tightly sealed container, in a cool, dry, and well-ventilated place, away from sources of ignition. The headspace of the container should be blanketed with a dry inert gas like nitrogen or argon.[5][6]

  • Q2: Can I store Triisopropylmethoxysilane in the refrigerator?

    • A2: While refrigeration can slow down the rate of thermal decomposition for some chemicals, for moisture-sensitive compounds like Triisopropylmethoxysilane, it can be risky. Condensation can form on the cold bottle when it is removed from the refrigerator, leading to moisture contamination when opened. If refrigeration is necessary, allow the bottle to warm to room temperature in a desiccator before opening.

  • Q3: How should I properly dispense Triisopropylmethoxysilane to avoid moisture contamination?

    • A3: The best practice is to use Schlenk line techniques or a glovebox with an inert atmosphere.[7] If these are not available, use a dry syringe and needle to pierce the septum of the cap. Before drawing the liquid, flush the syringe with a dry inert gas. After withdrawing the desired amount, inject the same volume of inert gas back into the bottle to maintain a positive pressure and prevent air from entering.

  • Q4: What is the shelf life of Triisopropylmethoxysilane?

    • A4: The shelf life of an unopened container stored under recommended conditions is typically several years. However, once opened, the shelf life is highly dependent on storage and handling practices. With meticulous handling under an inert atmosphere, the reagent can remain in good condition for many months.

  • Q5: Are there any visual indicators of initial degradation?

    • A5: Initial hydrolysis and condensation may not have obvious visual indicators. The liquid may remain clear and colorless. By the time you observe an increase in viscosity or the formation of precipitates, the degradation is already significant. Therefore, relying on proper handling techniques from the moment the bottle is first opened is crucial.

Visualizing the Process and Solution

The following diagrams illustrate the mechanism of premature polymerization and the recommended troubleshooting workflow.

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TIPS_monomer Triisopropylmethoxysilane (i-Pr)3Si-OCH3 Silanol Silanol Intermediate (i-Pr)3Si-OH TIPS_monomer->Silanol + H2O - CH3OH H2O H2O (Moisture) Siloxane Siloxane Dimer (i-Pr)3Si-O-Si(i-Pr)3 Silanol->Siloxane + (i-Pr)3Si-OH - H2O Silanol2 Silanol Intermediate (i-Pr)3Si-OH Oligomer Further Condensation -> Oligomers/Polymers Siloxane->Oligomer

Caption: Mechanism of Triisopropylmethoxysilane "Polymerization"

Troubleshooting_Workflow start Problem Observed: Increased Viscosity or Inconsistent Results check_visual Visually Inspect Reagent start->check_visual is_gel Gel or Solids Present? check_visual->is_gel dispose Dispose of Reagent (Follow Safety Protocols) is_gel->dispose Yes analytical_test Consider Analytical Verification (GC-MS, NMR) is_gel->analytical_test No (Viscous Only) review_handling Review Storage & Handling Procedures analytical_test->review_handling implement_changes Implement Corrective Actions: - Use Inert Gas - Ensure Dry Storage - Proper Dispensing review_handling->implement_changes new_reagent Use a New Batch of Reagent implement_changes->new_reagent end Problem Resolved new_reagent->end

Caption: Troubleshooting Workflow for Triisopropylmethoxysilane

Summary of Key Storage Parameters

ParameterRecommendationRationale
Temperature Cool, ambient temperatureAvoids potential for accelerated side reactions.
Atmosphere Dry Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture, the primary initiator of hydrolysis.[6]
Container Tightly sealed original containerThe manufacturer's packaging is designed for stability; ensure the cap and septum are intact.
Light Protect from direct lightWhile not the primary cause of degradation, it is good practice to store in the dark.
Environment Dry, well-ventilated areaMinimizes ambient humidity and ensures safety.[1]

References

  • Cunico, R. F., & Bedell, L. (1980). Triisopropylsilane. The Journal of Organic Chemistry, 45(23), 4797–4798.
  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: TRIISOPROPYLSILANE, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triisopropylmethoxysilane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Triisopropylsilane. PubChem Compound Database. Retrieved from [Link]

  • Arkles, B., & Steinmetz, J. R. (n.d.). Stable Water-Borne Silane Coupling Agents. Gelest, Inc. Retrieved from [Link]

  • Abdel-Goad, S. A., & Abdel-Nasser, E. (2016).
  • Ok, E. (2024). Principles of Inert Atmosphere Storage.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Sterically hindered silanes for waterborne systems: a model study. Retrieved from [Link]

  • Oxford Academic. (2023). General techniques for handling air-sensitive compounds. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Brinker, C. J. (n.d.). Hydrolysis and Condensation of Silicates: Effects on Structure. Retrieved from [Link]

  • Schubert, U., & Hüsing, N. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(6), 737-746.

Sources

Technical Support Center: Troubleshooting Incomplete Reactions Involving Triisopropylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Triisopropylmethoxysilane (TIPSOMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during chemical syntheses involving this versatile reagent. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and resolve challenges in your experiments.

Introduction to Triisopropylmethoxysilane (TIPSOMe)

Triisopropylmethoxysilane is an organosilicon compound valued for its role in several key synthetic transformations. Its bulky triisopropylsilyl group offers significant steric hindrance, which can be leveraged for high selectivity. The methoxy leaving group provides a different reactivity profile compared to the more common chlorosilanes.[1] Understanding the interplay of these structural features is crucial for troubleshooting.

Primary Applications:

  • Protection of Alcohols: Forms a robust triisopropylsilyl (TIPS) ether, which is stable under a variety of reaction conditions.[2]

  • Hydrosilylation Reactions: Acts as a source of the Si-H moiety for addition across double and triple bonds, typically in the presence of a transition metal catalyst.

  • Reduction Reactions: Can function as a mild reducing agent, particularly for the reduction of certain functional groups in the presence of a Lewis acid or other activators.[3]

Frequently Asked Questions (FAQs)

Here are some common questions and immediate troubleshooting steps for reactions involving Triisopropylmethoxysilane.

Q1: My silylation reaction to protect an alcohol is not going to completion. What are the most common reasons?

A1: Incomplete silylation is a frequent issue, often stemming from a few key factors:

  • Insufficiently Anhydrous Conditions: Any moisture in your reaction will consume the TIPSOMe reagent through hydrolysis.[4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Steric Hindrance: The triisopropylsilyl group is very bulky. If your alcohol is secondary, and especially if it is tertiary, the reaction will be significantly slower than for a primary alcohol.[2] Longer reaction times, elevated temperatures, or a more potent catalyst may be necessary.

  • Suboptimal Base/Catalyst: For alkoxysilanes, a catalyst is often required to achieve a reasonable reaction rate.[1] Unlike silyl chlorides where a stoichiometric amount of a weak base like triethylamine is used to scavenge HCl, TIPSOMe requires a catalyst to facilitate the reaction. This can be either an acid or a base catalyst, depending on the substrate.

  • Reagent Quality: Ensure your TIPSOMe has been stored under an inert atmosphere and has not been exposed to moisture.[5]

Q2: I am observing the formation of unexpected byproducts in my hydrosilylation reaction. What could they be?

A2: Side reactions in hydrosilylation are often related to the catalyst and substrate. Common byproducts can include alkene isomerization products and products from competitive oxidative addition of the substrate to the catalyst.[6] The choice of catalyst and ligands is critical for achieving high selectivity.

Q3: I am trying to use TIPSOMe as a reducing agent, but the reaction is very slow or does not work at all.

A3: Triisopropylmethoxysilane itself is not a direct hydride donor in the same way as triisopropylsilane (TIPS-H). Its use as a reducing agent typically requires activation, often with a Lewis acid, to generate a more reactive silyl cation intermediate that can then participate in a reduction pathway.[3] Ensure that your protocol includes the appropriate activator for the desired transformation.

Q4: Is it possible that my deprotection of the TIPS ether is the actual problem, making it seem like the initial reaction was incomplete?

A4: Absolutely. The TIPS group is known for its stability, and its removal can be challenging.[7] If you are using a mild deprotection method that is insufficient to cleave the TIPS ether, you will recover your protected starting material, which can be mistaken for an incomplete initial reaction. Always confirm the successful formation of the TIPS ether by techniques like NMR or mass spectrometry before proceeding to the deprotection step.

In-Depth Troubleshooting Guides

Guide 1: Incomplete Silylation of Alcohols

The protection of alcohols as TIPS ethers using TIPSOMe is a common strategy. However, the lower reactivity of alkoxysilanes compared to chlorosilanes means that reaction conditions must be carefully optimized.[4]

Diagnostic Workflow for Incomplete Silylation

start Incomplete Silylation Reaction check_anhydrous Are all reagents and solvents rigorously anhydrous? start->check_anhydrous dry_reagents Dry solvents and reagents. Ensure inert atmosphere. check_anhydrous->dry_reagents No check_sterics Is the alcohol sterically hindered (2° or 3°)? check_anhydrous->check_sterics Yes dry_reagents->check_sterics increase_severity Increase reaction temperature and/or time. Consider a more active catalyst. check_sterics->increase_severity Yes check_catalyst Is the catalyst appropriate and active? check_sterics->check_catalyst No increase_severity->check_catalyst optimize_catalyst Screen different catalysts (e.g., acid vs. base). Increase catalyst loading. check_catalyst->optimize_catalyst No check_reagent_quality Is the TIPSOMe reagent of good quality? check_catalyst->check_reagent_quality Yes optimize_catalyst->check_reagent_quality use_fresh_reagent Use a fresh, properly stored batch of TIPSOMe. check_reagent_quality->use_fresh_reagent No success Reaction Complete check_reagent_quality->success Yes use_fresh_reagent->success

Caption: Troubleshooting workflow for incomplete silylation.

Causality and Solutions for Incomplete Silylation
Problem Potential Cause Scientific Rationale Recommended Solutions
Low or No Conversion Moisture in the reactionTIPSOMe will readily hydrolyze in the presence of water, consuming the reagent.[4]Oven-dry all glassware. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., argon or nitrogen).
Steric hindrance of the alcoholThe bulky triisopropylsilyl group makes the silicon atom a hindered electrophile. The SN2-like attack by a sterically hindered alcohol (secondary or tertiary) is slow.[2]Increase reaction temperature and prolong reaction time. For very hindered alcohols, consider using a less bulky silyl protecting group if the synthesis allows.
Inappropriate or inactive catalystThe methoxy group of TIPSOMe is a poorer leaving group than chloride. A catalyst is needed to activate the silicon center or the alcohol.[1]For acid-sensitive substrates, use a base catalyst. For base-sensitive substrates, an acid catalyst like pyridinium p-toluenesulfonate (PPTS) can be effective.[8]
Formation of Side Products TransesterificationIf your substrate contains another ester functionality, the methoxide byproduct of the silylation can potentially act as a nucleophile, leading to transesterification.[9]Use a non-nucleophilic base if catalysis is required. Monitor the reaction closely and avoid unnecessarily long reaction times.
Experimental Protocol: Catalytic Silylation of a Primary Alcohol with TIPSOMe
  • Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add Triisopropylmethoxysilane (1.1-1.5 equiv).

  • Catalysis: Add a catalytic amount of a suitable catalyst. For example, pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv) for acid catalysis.

  • Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required for less reactive alcohols.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Guide 2: Troubleshooting Hydrosilylation Reactions

Hydrosilylation with TIPSOMe requires a transition metal catalyst, and incomplete reactions are often linked to catalyst activity or reaction conditions.

Diagnostic Workflow for Incomplete Hydrosilylation

start Incomplete Hydrosilylation check_catalyst_activity Is the catalyst active? start->check_catalyst_activity use_fresh_catalyst Use a fresh batch of catalyst. Consider a pre-catalyst activation step. check_catalyst_activity->use_fresh_catalyst No check_inhibitors Are there any catalyst inhibitors in the substrate or solvent? check_catalyst_activity->check_inhibitors Yes use_fresh_catalyst->check_inhibitors purify_reagents Purify substrate and solvent. Use inhibitor-free starting materials. check_inhibitors->purify_reagents Yes check_conditions Are the reaction temperature and concentration optimal? check_inhibitors->check_conditions No purify_reagents->check_conditions optimize_conditions Increase temperature. Adjust reagent concentrations. check_conditions->optimize_conditions No check_side_reactions Are side reactions like isomerization occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions change_catalyst Screen different catalysts or ligands to improve selectivity. check_side_reactions->change_catalyst Yes success Reaction Complete check_side_reactions->success No change_catalyst->success

Caption: Troubleshooting workflow for incomplete hydrosilylation.

Guide 3: Challenges in the Deprotection of TIPS Ethers

The high stability of the TIPS ether can make its removal challenging. An incomplete deprotection can be mistaken for a failed protection step.

Common Deprotection Reagents and Potential Issues
Deprotection Reagent Typical Conditions Potential for Incomplete Reaction Troubleshooting Steps
Tetrabutylammonium fluoride (TBAF) THF, 0 °C to room temperatureHigh. Steric hindrance around the silicon can slow the reaction considerably. The presence of water can affect the reactivity of TBAF.Use a freshly opened bottle of TBAF solution. Increase the reaction temperature. Use a more concentrated solution of TBAF. Add molecular sieves to the reaction mixture.
Hydrofluoric acid-pyridine (HF-Py) THF or acetonitrile, 0 °C to room temperatureModerate. Generally more effective than TBAF for hindered silyl ethers.Increase the equivalents of HF-Pyridine. Increase the reaction time. Caution: HF is highly toxic and corrosive. Use appropriate personal protective equipment and conduct the reaction in a well-ventilated fume hood using plasticware.[7]
Acidic Conditions (e.g., HCl, TFA) Protic solvent (e.g., methanol, water)High. TIPS ethers are generally stable to mild acidic conditions.Use stronger acidic conditions and/or elevated temperatures. Note that this may not be suitable for acid-sensitive substrates.
Experimental Protocol: Deprotection of a TIPS Ether using TBAF
  • Setup: Dissolve the TIPS-protected alcohol in anhydrous THF.

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.1-2.0 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material. This may take several hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.[7]

References

  • LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

  • King, A. (2023, May 10). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Prospector. [Link]

  • Xiao, Y., et al. (2017). Catalyst and formulations comprising same for alkoxysilanes hydrolysis reaction in semiconductor process. U.S.
  • Gandon, V., et al. (2025, April 24). Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes. National Center for Biotechnology Information. [Link]

  • Chojnowski, J., et al. (2011). Mechanism of the B(C6F5)3-Catalyzed Reaction of Silyl Hydrides with Alkoxysilanes. Kinetic and Spectroscopic Studies. Organometallics. [Link]

  • Imae, I., et al. (2022). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]

  • Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]

  • Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. (2025, August 7). ResearchGate. [Link]

  • Hampton Research. (n.d.). Reagent Formulation and Handling. [Link]

  • Gelest, Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (n.d.). [Link]

  • 16 Receipt and Handling of Chemical Reagent and Solvents (New). (n.d.). Scribd. [Link]

  • Transesterification reaction of triglyceride molecule and methanol. (n.d.). ResearchGate. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). National Center for Biotechnology Information. [Link]

  • Silica-supported Karstedt-type catalyst for hydrosilylation reactions. (n.d.). Scientific Spectator. [Link]

  • The suggested mechanism of silylation of alcohols, phenols and oximes.... (n.d.). ResearchGate. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). ResearchGate. [Link]

  • Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. (2025, August 7). ResearchGate. [Link]

  • Estimation of Reaction Rates of Transesterification Pathways. (2021, June 10). Frontiers. [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]

  • Protection of Alcohols. (n.d.). NROChemistry. [Link]

  • 05.SOP For Storage and Use of Reagents & Chemicals. (n.d.). Scribd. [Link]

  • Reagent Log. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

  • ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. (n.d.). SciELO. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triisopropylsilane: A Versatile Reducing Agent for Precision Chemistry. [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI. [Link]

  • LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Kinetics of Palm Oil Transesterification in a Batch Reactor. (n.d.). Journey to Forever. [Link]

  • The hydrosilylation reaction of olefins with triethoxysilane. (n.d.). ResearchGate. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). National Institutes of Health. [Link]

  • Optimization of the deprotection. (n.d.). ResearchGate. [Link]

  • Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. (2022, April 27). National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triisopropylsilane (TIPS): A Fundamental Reagent in Modern Organic Chemistry. [Link]

  • Protection of Alcohols. (n.d.). NROChemistry. [Link]

  • Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. (2019, August 19). ACS Publications. [Link]

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Technical Support Center: Mastering Moisture-Sensitive Triisopropylmethoxysilane (TIPMS) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triisopropylmethoxysilane (TIPMS). As a sterically hindered alkoxysilane, TIPMS offers unique advantages in organic synthesis, particularly as a bulky protecting group and in the formulation of advanced materials. However, its reactivity towards moisture necessitates meticulous experimental technique.

This guide is designed to provide in-depth, practical solutions to common challenges encountered when handling TIPMS. Moving beyond a simple checklist, we will delve into the causality behind experimental failures and provide self-validating protocols to ensure the integrity of your research. Our aim is to empower you with the expertise to confidently and successfully utilize this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common issues that can arise during experiments involving TIPMS.

Q1: My reaction yield is consistently low, and I suspect my TIPMS has degraded. How can I confirm this?

A1: Low yields are a classic symptom of premature TIPMS hydrolysis. Before it can perform its intended function, ambient moisture can react with it, rendering it inactive. To confirm degradation, you can employ spectroscopic techniques:

  • ¹H NMR Spectroscopy: In an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃ dried over molecular sieves), pure TIPMS will show a characteristic singlet for the methoxy protons and multiplets for the isopropyl groups. Upon hydrolysis, the methoxy singlet will diminish, and a new peak corresponding to methanol will appear. You may also observe broad peaks from the resulting triisopropylsilanol (TIPS-OH).

  • FTIR Spectroscopy: Monitor the disappearance of the Si-O-C stretching vibration and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) characteristic of the silanol hydrolysis product.[1]

Root Cause Analysis: The primary culprit is almost always the introduction of water from insufficiently dried solvents, glassware, or atmosphere.

Q2: I've observed an unexpected precipitate in my reaction mixture after adding TIPMS. What could this be?

A2: The precipitate is likely a result of the condensation of triisopropylsilanol (TIPS-OH), the initial hydrolysis product of TIPMS. In the presence of moisture, TIPMS first hydrolyzes to TIPS-OH, which can then self-condense to form triisopropyldisiloxane. These siloxanes are often less soluble in common organic solvents and can precipitate out, leading to a heterogeneous reaction mixture and impacting reaction kinetics and stoichiometry. The hydrolysis rate of alkoxysilanes is influenced by their structure, with sterically hindered silanes like TIPMS exhibiting different hydrolysis rates compared to less bulky analogues.[2][3][4][5]

Troubleshooting Flowchart:

G start Precipitate Observed After TIPMS Addition check_solvent Was the solvent rigorously dried? start->check_solvent check_glassware Was glassware properly flame- or oven-dried? check_solvent->check_glassware Yes hydrolysis Moisture ingress is likely. Precipitate is likely (TIPS)₂O or higher oligomers. check_solvent->hydrolysis No check_atmosphere Was the reaction performed under a dry, inert atmosphere? check_glassware->check_atmosphere Yes check_glassware->hydrolysis No check_atmosphere->hydrolysis No re_evaluate Re-evaluate drying procedures. Filter precipitate and analyze if necessary. check_atmosphere->re_evaluate Yes hydrolysis->re_evaluate

Caption: Troubleshooting precipitate formation with TIPMS.

Q3: When using TIPMS as a protecting group for an alcohol, the protection step is incomplete. What are the likely causes?

A3: Incomplete protection with silyl ethers like those derived from TIPMS often points to a few key issues:[6][7][8][9]

  • Insufficiently Anhydrous Conditions: As with other issues, this is the most frequent cause. Any moisture will consume the TIPMS before it can react with your alcohol.

  • Steric Hindrance: The triisopropylsilyl group is very bulky. If your alcohol is also sterically hindered (e.g., a secondary or tertiary alcohol), the reaction may be sluggish.

  • Improper Base: The choice of base is crucial for activating the alcohol. A non-nucleophilic, sterically hindered base like 2,6-lutidine or Hünig's base (DIPEA) is often required to deprotonate the alcohol without competing in the reaction.

  • Reaction Time and Temperature: Due to steric hindrance, these reactions may require longer reaction times or elevated temperatures to proceed to completion.

Optimization Strategy:

  • Ensure all components are rigorously dried.

  • Consider using a more reactive silylating agent if steric hindrance is a major issue, though this may compromise selectivity.

  • Screen different non-nucleophilic bases and optimize the reaction temperature and time.

Preventative Measures & Protocols

Proactive measures are the best defense against the challenges of working with TIPMS. Below are detailed protocols for creating and maintaining an anhydrous experimental environment.

Drying of Solvents

The choice of drying agent is critical and solvent-dependent. The efficiency of common drying agents has been quantitatively evaluated.[10]

Solvent TypeRecommended Drying AgentProcedureResidual Water Content (ppm)
Ethereal (e.g., THF, Diethyl Ether) Sodium/BenzophenoneReflux under an inert atmosphere until a persistent blue or purple color is achieved, then distill.< 10
Activated Molecular Sieves (3Å or 4Å)Stir over activated sieves (10-20% w/v) for 24-48 hours.10-30
Chlorinated (e.g., DCM, Chloroform) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill.< 20
Phosphorus Pentoxide (P₄O₁₀)Stir over P₄O₁₀ for several hours, then distill. Caution: Highly corrosive.< 10
Aprotic Polar (e.g., Acetonitrile) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill.~30
Activated Molecular Sieves (3Å)Stir over activated sieves (10-20% w/v) for 48 hours.10-20

Activation of Molecular Sieves: Heat the sieves in a flask under vacuum with a heat gun until they turn from gray to a free-flowing tan powder. Alternatively, bake in a muffle furnace at 300-350 °C for at least 3 hours. Cool under a stream of inert gas or in a desiccator.

Preparation of Anhydrous Glassware

Surface-adsorbed water on glassware is a significant source of moisture.

  • Oven-Drying: Place disassembled glassware in an oven at >120 °C for at least 4 hours (overnight is preferable). Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas.

  • Flame-Drying: Assemble the glassware and heat all surfaces with a heat gun or a Bunsen burner under a vacuum. Be sure to heat evenly and avoid focusing on one spot to prevent thermal shock. After heating, flush the system with a dry, inert gas.

Establishing an Inert Atmosphere with a Schlenk Line

A Schlenk line is an essential tool for handling moisture-sensitive reagents.[11][12][13]

Workflow for Setting Up an Anhydrous Reaction:

G A Assemble Dry Glassware B Connect to Schlenk Line A->B C Perform 3x Vacuum/Inert Gas Cycles B->C D Introduce Anhydrous Solvent via Cannula C->D E Add Reagents Under Positive Inert Gas Pressure D->E F Maintain Inert Atmosphere Throughout Reaction E->F

Caption: Workflow for setting up an anhydrous reaction.

Step-by-Step Purging Protocol:

  • Assemble and Connect: Assemble your dried glassware and securely connect it to the Schlenk line.

  • First Evacuation: Close the inert gas inlet on your flask and open it to the vacuum manifold. Evacuate the flask for several minutes until a good vacuum is established.

  • First Backfill: Close the connection to the vacuum and slowly open the inert gas inlet to backfill the flask.

  • Repeat: Repeat this vacuum/backfill cycle at least two more times to ensure the complete removal of atmospheric gases and adsorbed moisture.

Quantitative Moisture Analysis: Karl Fischer Titration

For highly sensitive reactions, it is advisable to quantify the water content of your solvents. Karl Fischer titration is the gold standard for this measurement.[14][15][16][17][18]

  • Volumetric Titration: Suitable for samples with a water content above 0.1%.

  • Coulometric Titration: Highly sensitive method for samples with water content between 10 and 1000 ppm.[17]

A low and stable drift is essential for accurate measurements. The instrument and reagents must be meticulously protected from atmospheric moisture.

Conclusion

Success with Triisopropylmethoxysilane hinges on a foundational understanding of its moisture sensitivity and the rigorous application of anhydrous techniques. By treating every component of your experimental setup—glassware, solvents, and atmosphere—as a potential source of moisture, you can mitigate the risks of hydrolysis and ensure reproducible, high-yielding results. This guide provides the principles and protocols to achieve that goal. Should you encounter issues not covered here, a systematic evaluation of each step of your process against the principles outlined will often reveal the source of the problem.

References

  • Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In Silanes and Other Coupling Agents, Volume 2. CRC Press.
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Validation & Comparative

A Comparative Analysis of Triisopropylmethoxysilane and Triisopropylsilanol as Silylating Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and materials science, the choice of precursor is a critical decision that dictates reaction efficiency, product purity, and material properties. This guide provides a detailed comparative analysis of two closely related silicon-containing precursors: Triisopropylmethoxysilane (TIPMS) and triisopropylsilanol (TIPSO). While both serve as sources of the sterically demanding triisopropylsilyl (TIPS) group, their distinct chemical nature—a methoxide versus a hydroxyl group attached to the silicon atom—imparts subtle yet significant differences in their reactivity and handling. This analysis, grounded in the principles of silane chemistry, will equip researchers with the nuanced understanding required to select the optimal precursor for their specific application, be it in the protection of functional groups during complex organic syntheses or the deposition of advanced silica-based materials.

Unveiling the Contenders: A Look at their Physicochemical Properties

A foundational understanding of the physical and chemical properties of Triisopropylmethoxysilane and triisopropylsilanol is essential for their effective application. These properties influence their storage, handling, and reactivity profiles.

PropertyTriisopropylmethoxysilane (TIPMS)triisopropylsilanol (TIPSO)
Molecular Formula C10H24OSiC9H22OSi[1]
Molecular Weight 188.38 g/mol 174.36 g/mol [1]
Boiling Point Not explicitly found, but expected to be lower than TIPSO196 °C/750 mmHg[1][2]
Density Not explicitly found, but expected to be similar to Triisopropylsilane (0.773 g/mL)[3]0.878 g/mL at 25 °C[1][2]
Key Functional Group Methoxy (-OCH3)Hydroxyl (-OH)
Primary Reactive Site Silicon-Methoxy bondSilicon-Hydroxyl bond

Triisopropylmethoxysilane (TIPMS) is an alkoxysilane characterized by a methoxy group attached to the silicon atom. This methoxy group is susceptible to hydrolysis, a key reaction that converts TIPMS into triisopropylsilanol. The hydrolytic stability of alkoxysilanes can be influenced by factors such as pH, water concentration, and the steric bulk of the alkyl groups.[4]

triisopropylsilanol (TIPSO) , on the other hand, is a silanol, featuring a hydroxyl group directly bonded to the silicon atom. This hydroxyl group is the active site for condensation reactions, where two silanol molecules combine to form a siloxane bond (Si-O-Si), releasing a molecule of water.[5]

The Chemical Duality: Hydrolysis and Condensation Dynamics

The interconversion and subsequent reaction of TIPMS and TIPSO are governed by the fundamental processes of hydrolysis and condensation. Understanding the kinetics and mechanisms of these reactions is paramount to controlling the outcome of any process in which these precursors are used.

From Methoxide to Hydroxyl: The Hydrolysis of TIPMS

The conversion of Triisopropylmethoxysilane to triisopropylsilanol is a hydrolysis reaction where the methoxy group is replaced by a hydroxyl group. This reaction can be catalyzed by either acid or base.[4][5]

Hydrolysis TIPMS Triisopropylmethoxysilane (i-Pr)3Si-OCH3 TIPSO triisopropylsilanol (i-Pr)3Si-OH TIPMS->TIPSO Hydrolysis H2O Water (H2O) H2O->TIPSO Catalyst Acid or Base Catalyst Catalyst->TIPSO Methanol Methanol (CH3OH)

Caption: Hydrolysis of TIPMS to TIPSO.

The rate of hydrolysis is influenced by several factors:[5]

  • pH: Hydrolysis is generally faster under both acidic and basic conditions compared to neutral conditions.

  • Steric Hindrance: The bulky triisopropyl groups on the silicon atom sterically hinder the approach of water, making the hydrolysis of TIPMS slower than that of less hindered methoxysilanes.[5]

  • Water Concentration: The rate of hydrolysis is dependent on the concentration of water in the reaction medium.

The Formation of Siloxanes: Condensation of TIPSO

Once formed, triisopropylsilanol can undergo self-condensation to form a disiloxane. This reaction is also typically catalyzed by acid or base.[5]

Condensation TIPSO1 triisopropylsilanol (i-Pr)3Si-OH Disiloxane Hexaisopropyldisiloxane (i-Pr)3Si-O-Si(i-Pr)3 TIPSO1->Disiloxane Condensation TIPSO2 triisopropylsilanol (i-Pr)3Si-OH TIPSO2->Disiloxane Water Water (H2O)

Caption: Self-condensation of triisopropylsilanol.

The rate of condensation is also affected by steric hindrance. The large triisopropyl groups make the self-condensation of TIPSO relatively slow compared to less bulky silanols. This steric hindrance can be advantageous in applications where controlled, stepwise reactions are desired.[5]

Application Focus: Performance as Precursors for the Triisopropylsilyl (TIPS) Protecting Group

One of the primary applications of both TIPMS and TIPSO is as a precursor for the introduction of the triisopropylsilyl (TIPS) protecting group in organic synthesis. The TIPS group is valued for its significant steric bulk, which provides high stability towards a wide range of reaction conditions.[6]

The Silylation Reaction: A Mechanistic Viewpoint

The protection of an alcohol with a TIPS group involves the formation of a silyl ether. The reactivity of the silylating agent is a key factor in the efficiency of this reaction.

Using Triisopropylmethoxysilane (TIPMS): The reaction of an alcohol with TIPMS to form a TIPS ether is essentially a transesterification reaction. This reaction is typically slow and often requires activation, for example, with an acid or a base catalyst. The leaving group in this case is methanol.

Using triisopropylsilanol (TIPSO): The direct reaction of an alcohol with TIPSO to form a silyl ether is a condensation reaction that eliminates water. This process generally requires activation, often under acidic conditions, to protonate the silanol oxygen and make it a better leaving group. Alternatively, coupling agents can be employed.

Experimental Protocol: A General Approach to TIPS Protection

The following is a generalized protocol for the protection of a primary alcohol with a TIPS group. The choice of precursor would necessitate modifications to the reaction conditions.

General Silylation Procedure:

  • To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a base (e.g., imidazole or 2,6-lutidine, 2-3 equivalents).

  • Add the silylating agent (e.g., Triisopropylsilyl chloride or Triisopropylsilyl triflate, 1.1-1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: When using TIPMS or TIPSO as the precursor, a catalyst (acid or base) and likely more forcing conditions (e.g., higher temperature, longer reaction time) would be required compared to using the more reactive TIPS-Cl or TIPS-OTf.

Performance in Material Synthesis: Precursors for Silica-Based Materials

Both TIPMS and TIPSO can serve as precursors in the sol-gel process to produce silica-based materials.[8] The sol-gel process involves hydrolysis of the precursor to form a sol, followed by condensation to form a gel.

SolGel cluster_TIPMS Starting with TIPMS cluster_TIPSO Starting with TIPSO TIPMS Triisopropylmethoxysilane Hydrolysis Hydrolysis (+ H2O, Catalyst) TIPMS->Hydrolysis TIPSO_sol triisopropylsilanol (Sol) Hydrolysis->TIPSO_sol Condensation Condensation (- H2O) TIPSO_sol->Condensation TIPSO triisopropylsilanol Dispersion Dispersion in Solvent TIPSO->Dispersion TIPSO_sol2 triisopropylsilanol (Sol) Dispersion->TIPSO_sol2 TIPSO_sol2->Condensation Gelation Gelation Condensation->Gelation Silica_Gel Silica Gel ((i-Pr)3SiO)n Gelation->Silica_Gel

Caption: Sol-gel process using TIPMS or TIPSO.

Starting with Triisopropylmethoxysilane (TIPMS): The sol-gel process begins with the hydrolysis of TIPMS to form TIPSO. The rate of this hydrolysis step will influence the overall process kinetics. The methanol generated as a byproduct needs to be considered, as it can affect the solvent properties and subsequent condensation rates.

Starting with triisopropylsilanol (TIPSO): When using TIPSO directly, the hydrolysis step is bypassed. This can offer better control over the initial stages of the sol-gel process. The condensation of TIPSO will be the primary reaction leading to gelation. The slower condensation rate of TIPSO due to steric hindrance could be beneficial for producing more uniform and ordered materials.[5]

While specific comparative studies on silica films derived from TIPMS and TIPSO are scarce, the choice of precursor in sol-gel processes is known to affect the properties of the final material, such as porosity, surface area, and mechanical stability.[9][10]

Concluding Remarks and Future Outlook

The selection between Triisopropylmethoxysilane and triisopropylsilanol as a precursor for the triisopropylsilyl group hinges on a nuanced understanding of their reactivity and the specific requirements of the application.

  • Triisopropylmethoxysilane (TIPMS) offers the advantage of being an alkoxysilane, which can be more stable to handle and store than the corresponding silanol, particularly in the absence of moisture. However, its use as a silylating agent or in material synthesis requires an initial hydrolysis step, which adds a layer of complexity to the reaction kinetics.

  • triisopropylsilanol (TIPSO) provides a more direct route to silylation and condensation reactions, as the reactive hydroxyl group is already present. This can lead to more controlled processes, especially in sol-gel applications where bypassing the initial hydrolysis step can be advantageous. The inherent steric hindrance of the triisopropyl groups slows down condensation, which can be exploited to achieve more ordered structures.

For the practitioner, the choice can be summarized as follows:

  • For applications where slow, controlled hydrolysis is desired or where the presence of methanol is not a concern, TIPMS can be a suitable choice.

  • For processes where direct control over condensation is critical and the initial hydrolysis step is to be avoided, TIPSO is the preferred precursor.

Further head-to-head experimental studies are warranted to quantify the differences in reaction rates, yields, and material properties derived from these two precursors. Such data would be invaluable for the rational design of synthetic routes and the tailored fabrication of advanced materials. The continued exploration of the subtle yet significant differences between alkoxysilane and silanol precursors will undoubtedly lead to new and improved applications in drug development, organic synthesis, and materials science.

References

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  • The Influence of Ag Addition and Different SiO 2 Precursors on the Structure of Silica Thin Films Synthesized by the Sol–Gel Method. (2024). MDPI.
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  • TRIISOPROPYLSILANOL | 17877-23-5. (2026). ChemicalBook.
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  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropion
  • Replacing Trimethylsilyl with Triisopropylsilyl Provides Crystalline (C5H4SiR3)3Th Complexes of Th(III) and Th(II). (2023).
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  • Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes – an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes | Request PDF. (n.d.).
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A Comparative Analysis of Hydrolytic Stability: Triisopropylmethoxysilane vs. Trimethylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Steric Hindrance in Silane Stability

In the realm of pharmaceutical development and materials science, the controlled reactivity of organosilanes is paramount. As versatile coupling agents, protecting groups, and surface modifiers, their efficacy is intrinsically linked to their hydrolytic stability. The hydrolysis of alkoxysilanes to silanols is often the initial and rate-determining step in these applications[1][2]. This guide provides a detailed comparative analysis of the hydrolytic stability of two methoxysilanes with vastly different steric profiles: the highly hindered Triisopropylmethoxysilane and the sterically unencumbered Trimethylmethoxysilane.

Understanding the kinetics of hydrolysis is crucial for researchers and drug development professionals to ensure process reproducibility, control surface modification, and design stable formulations. This guide will delve into the mechanistic underpinnings of their differential stability, provide a robust experimental protocol for evaluation, and present comparative data to inform the selection of the appropriate silane for specific applications.

Physicochemical Properties: A Tale of Two Steric Environments

The fundamental difference between Triisopropylmethoxysilane and Trimethylmethoxysilane lies in the steric bulk of the alkyl groups attached to the silicon atom. This structural variance has a profound impact on their physical and chemical properties, which are summarized below.

PropertyTriisopropylmethoxysilaneTrimethylmethoxysilaneReference
Molecular Formula C₁₀H₂₄OSiC₄H₁₂OSiN/A
Molecular Weight 188.38 g/mol 104.22 g/mol N/A
Boiling Point ~173-175 °C57-58 °C[3]
Density ~0.80 g/mL~0.76 g/mL[3]
Structure N/A

The bulky isopropyl groups in Triisopropylmethoxysilane create significant steric shielding around the silicon center, hindering the approach of water molecules necessary for hydrolysis. In contrast, the small methyl groups of Trimethylmethoxysilane offer minimal steric hindrance, allowing for rapid hydrolysis.

Mechanism of Hydrolysis: An SN2-Si Pathway

The hydrolysis of alkoxysilanes proceeds via a nucleophilic substitution reaction at the silicon center (SN2-Si mechanism) and can be catalyzed by both acids and bases[1][4][5].

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the methoxy group is protonated, making it a better leaving group (methanol). A water molecule then attacks the silicon atom.

  • Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate which then expels a methoxide ion.

The rate of hydrolysis is significantly influenced by the steric hindrance around the silicon atom[4][6]. For Triisopropylmethoxysilane, the bulky isopropyl groups impede the formation of the pentacoordinate transition state, thus slowing down the rate of hydrolysis. Conversely, the less crowded environment of Trimethylmethoxysilane allows for a much faster reaction. The hydrolysis of the first alkoxy group is generally the rate-limiting step[1][6].

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Alkoxysilane Alkoxysilane Protonated Alkoxysilane Protonated Alkoxysilane Alkoxysilane->Protonated Alkoxysilane + H⁺ Pentacoordinate Intermediate (Acid) Pentacoordinate Intermediate (Acid) Protonated Alkoxysilane->Pentacoordinate Intermediate (Acid) + H₂O Silanol Silanol Pentacoordinate Intermediate (Acid)->Silanol - ROH, - H⁺ Alkoxysilane_B Alkoxysilane Pentacoordinate Intermediate (Base) Pentacoordinate Intermediate (Base) Alkoxysilane_B->Pentacoordinate Intermediate (Base) + OH⁻ Silanol_B Silanol Pentacoordinate Intermediate (Base)->Silanol_B - OR⁻ G prep Prepare Stock Solutions - Silane in CD₃CN - DCl in D₂O thermo Thermostat NMR Spectrometer and Samples to 25 °C prep->thermo mix Initiate Reaction in NMR Tube - Add D₂O/DCl to Silane Solution - Vortex Briefly thermo->mix acquire Acquire ¹H NMR Spectra - Time-course measurements (e.g., every 5 min for Trimethyl, every 30 min for Triisopropyl) mix->acquire process Process Spectra - Phasing and Baseline Correction - Integration of Signals acquire->process analyze Kinetic Analysis - Plot ln([Silane]) vs. Time - Determine Rate Constants process->analyze

Caption: Experimental workflow for the kinetic analysis of silane hydrolysis via ¹H NMR.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of each silane in deuterated acetonitrile.

    • Prepare a solution of D₂O containing a specific concentration of DCl (e.g., 0.01 M) to act as the catalyst.

  • Reaction Setup:

    • In an NMR tube, add 500 µL of the silane stock solution.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • To initiate the reaction, add 50 µL of the D₂O/DCl solution to the NMR tube, cap it, and invert it several times to mix.

  • Data Acquisition:

    • Immediately begin acquiring ¹H NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate; more frequent measurements will be needed for the faster-hydrolyzing Trimethylmethoxysilane.

    • Monitor the disappearance of the methoxy peak of the starting silane and the appearance of the methanol peak.

  • Data Analysis:

    • Integrate the methoxy signal of the silane and a suitable internal standard or a non-reacting peak from the silane itself (e.g., the methyl or isopropyl protons).

    • Calculate the concentration of the silane at each time point.

    • Plot the natural logarithm of the silane concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Rationale for Experimental Choices:

  • ¹H NMR Spectroscopy: This technique allows for real-time, non-invasive monitoring of the reaction by tracking the distinct signals of the methoxy group in the reactant and the methanol product.[7][8]

  • Deuterated Solvents: The use of deuterated solvents is essential for NMR spectroscopy to avoid large solvent signals that would obscure the signals of interest.

  • Acid Catalysis: Acid catalysis provides a controlled and reproducible rate of hydrolysis, allowing for a clear comparison between the two silanes.[1][5]

  • Pseudo-First-Order Kinetics: By using a large excess of water, its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis to a pseudo-first-order model.

Comparative Data and Discussion

The experimental protocol described above is expected to yield significantly different hydrolysis rates for the two silanes. The following table presents hypothetical, yet realistic, data based on the established principles of steric effects on SN2-Si reactions.

SilaneCatalystTemperature (°C)Half-life (t₁/₂)Pseudo-First-Order Rate Constant (k) (s⁻¹)
Trimethylmethoxysilane 0.01 M DCl25~15 minutes~7.7 x 10⁻⁴
Triisopropylmethoxysilane 0.01 M DCl25> 24 hoursSignificantly lower

Discussion of Expected Results:

The hydrolysis of Trimethylmethoxysilane is anticipated to be rapid, with a half-life on the order of minutes under mildly acidic conditions. This is due to the minimal steric hindrance from the methyl groups, allowing for easy access of water to the silicon center.

In stark contrast, Triisopropylmethoxysilane is expected to exhibit remarkable hydrolytic stability. The three bulky isopropyl groups form a protective steric shield around the silicon atom, drastically slowing the rate of nucleophilic attack by water. Its half-life under the same conditions is predicted to be many hours, if not days. This high stability makes it an excellent choice for applications requiring a robust protecting group that can withstand aqueous workups or for formulations where premature hydrolysis is undesirable.

Applications in Research and Drug Development

The choice between Triisopropylmethoxysilane and Trimethylmethoxysilane is dictated by the specific requirements of the application:

  • Trimethylmethoxysilane and similar reactive silanes are ideal for applications where rapid hydrolysis and subsequent condensation are desired, such as in the formation of sol-gel matrices or as adhesion promoters where a fast cure time is necessary.

  • Triisopropylmethoxysilane is invaluable in organic synthesis as a sterically hindered protecting group for alcohols. Its high stability allows for selective protection and deprotection under specific conditions. In drug delivery, its hydrolytic stability could be leveraged to create more stable silylated drug conjugates or surface-modified nanoparticles with a longer shelf life.

Conclusion

The comparative study of Triisopropylmethoxysilane and Trimethylmethoxysilane provides a clear illustration of the profound impact of steric hindrance on the hydrolytic stability of alkoxysilanes. The facile hydrolysis of Trimethylmethoxysilane contrasts sharply with the exceptional stability of Triisopropylmethoxysilane. This understanding is critical for researchers and professionals in drug development and materials science, enabling the rational selection of silanes to achieve desired reaction kinetics, product stability, and overall process control.

References

  • Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]

  • Arkles, B., et al. (2005). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Pohl, E. R. (1983). Hydrolysis of alkoxysilanes. Google Patents.
  • Mäenpää, K., et al. (2015). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Semantic Scholar. Retrieved from [Link]

  • Pacher, A., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Retrieved from [Link]

  • Nawash, O. A., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]

  • Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Retrieved from [Link]

  • Brochier Salon, M.-C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Retrieved from [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • Du, Y., et al. (2019). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. Retrieved from [Link]

  • Vrancken, K. C., et al. (1995). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Digital CSIC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel Compounds from Triisopropylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. When employing sterically demanding protecting groups like the triisopropylsilyl (TIPS) moiety, derived from precursors such as Triisopropylmethoxysilane (TIPMOS), a multi-pronged spectroscopic approach is not just recommended—it is imperative.

This guide provides an in-depth, technically grounded comparison of the spectroscopic techniques used to validate novel compounds synthesized using TIPMOS. We will explore the causality behind experimental choices, present detailed protocols, and compare the resulting spectroscopic data with that of a common alternative, the tert-Butyldimethylsilyl (TBDMS) group, to provide a comprehensive analytical framework.

The Rationale for Triisopropylsilyl (TIPS) Protection

The triisopropylsilyl (TIPS) group is a robust protecting group for hydroxyl functionalities, prized for its significant steric bulk.[1][2] This bulk confers high selectivity for the protection of primary alcohols over secondary and tertiary ones and imparts greater stability under a wide range of reaction conditions, particularly towards basic hydrolysis and organometallic reagents, when compared to smaller silyl ethers like TBDMS.[1] Triisopropylmethoxysilane (TIPMOS) serves as an effective reagent for the introduction of this protecting group.

Case Study: Synthesis of a Novel TIPS-Protected Compound

To illustrate the validation process, we will consider the synthesis of a model compound: the TIPS ether of benzyl alcohol, 1 . This reaction represents a common application of silyl ether protection in synthetic chemistry.

Diagram of the Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions Benzyl Alcohol Benzyl Alcohol Synthesis Synthesis Benzyl Alcohol->Synthesis TIPMOS Triisopropylmethoxysilane (TIPMOS) TIPMOS->Synthesis Catalyst cat. Iodine (I2) Catalyst->Synthesis Solvent DCM, rt Solvent->Synthesis Product Benzyl(triisopropyl)silane (1) Synthesis->Product Silylation

Caption: Synthetic route for the protection of benzyl alcohol.

Experimental Protocol: Synthesis of Benzyl(triisopropyl)silane (1)
  • To a stirred solution of benzyl alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at room temperature, add Triisopropylmethoxysilane (1.2 eq).

  • Add a catalytic amount of iodine (I₂, ~5 mol%). The reaction mixture will typically turn a pale brown/purple color.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure TIPS-protected benzyl alcohol 1 .

Spectroscopic Validation: A Triad of Techniques

The unambiguous confirmation of product 1 's structure and the complete consumption of the starting material relies on the synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Diagram of the Spectroscopic Validation Workflow

cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry Purified Product (1) Purified Product (1) NMR Spectroscopy NMR Spectroscopy Purified Product (1)->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Purified Product (1)->FT-IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product (1)->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Functional Group Confirmation Functional Group Confirmation FT-IR Spectroscopy->Functional Group Confirmation Molecular Formula Confirmation Molecular Formula Confirmation Mass Spectrometry->Molecular Formula Confirmation 1H_NMR 1H NMR 13C_NMR 13C NMR 29Si_NMR 29Si NMR IR_Analysis Functional Group Analysis MS_Analysis Molecular Weight & Fragmentation Final Validation Final Validation Structural Elucidation->Final Validation Functional Group Confirmation->Final Validation Molecular Formula Confirmation->Final Validation

Caption: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the detailed structural elucidation of organic molecules. For silyl ethers, a combination of ¹H, ¹³C, and even ²⁹Si NMR provides a complete picture.

  • ¹H NMR Spectroscopy: The key diagnostic signals for the formation of the TIPS ether are the disappearance of the broad hydroxyl (-OH) proton from the starting material and the appearance of the characteristic signals for the triisopropylsilyl group.[1] These typically consist of a septet around 1.1-1.2 ppm for the three methine (CH) protons and a corresponding doublet for the 18 methyl (CH₃) protons around 1.0-1.1 ppm.[1][3]

  • ¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the formation of the product is confirmed by the appearance of two signals in the aliphatic region corresponding to the isopropyl carbons: one for the methine carbons (around 18 ppm) and another for the methyl carbons (around 12 ppm).[1]

  • ²⁹Si NMR Spectroscopy: While less common, ²⁹Si NMR provides direct evidence of the silicon environment.[4] It offers a wide chemical shift range, making it highly sensitive to the substituents on the silicon atom.[4][5] For a TIPS ether, a single resonance is expected, and its chemical shift can confirm the formation of the Si-O bond.

Table 1: Comparative NMR Data (¹H and ¹³C) for Benzyl Alcohol and its TIPS Ether (1)

CompoundProton (¹H) NMR (δ, ppm)Carbon (¹³C) NMR (δ, ppm)
Benzyl Alcohol 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, CH₂), ~2.5 (br s, 1H, OH)141.2 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 65.1 (CH₂)
TIPS Ether (1) 7.4-7.2 (m, 5H, Ar-H), 4.8 (s, 2H, CH₂), 1.2-1.1 (septet, 3H, Si-CH), 1.1-1.0 (d, 18H, Si-CH(CH₃)₂)140.5 (Ar-C), 128.3 (Ar-CH), 127.6 (Ar-CH), 126.8 (Ar-CH), 65.8 (CH₂), 18.0 (Si-CH), 12.0 (Si-CH(CH₃)₂)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for monitoring the transformation of functional groups. The key changes to observe in our case study are:

  • Disappearance of the O-H stretch: The broad absorption band characteristic of the alcohol O-H stretch, typically found between 3200-3600 cm⁻¹, will disappear upon successful silylation.

  • Appearance of Si-O-C stretches: The formation of the new silyl ether bond gives rise to strong Si-O-C stretching vibrations, which are typically observed in the 950-1150 cm⁻¹ region.[6]

Table 2: Key FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
Alcohol O-H (stretch)3200-3600Broad, strong
C-O (stretch)1000-1200Strong
Si-O-C (stretch) 950-1150 Strong, often broad
Si-C (stretch)700-950Medium to strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and offers valuable structural information through its fragmentation patterns. For silyl ethers, Electron Ionization (EI) often leads to characteristic fragmentation.

  • Molecular Ion (M⁺): Identifying the molecular ion peak confirms the molecular weight of the product.

  • Characteristic Fragmentation: A very common and diagnostic fragmentation pathway for silyl ethers is the loss of one of the alkyl groups from the silicon atom.[7] For TIPS ethers, the loss of an isopropyl group ([M-43]⁺) is a prominent fragment. This is often more stable and thus more abundant than the molecular ion itself.

Table 3: Expected Mass Spectrometry Data for TIPS Ether (1)

Ionm/z (calculated)Interpretation
[M]⁺266.19Molecular Ion
[M - CH(CH₃)₂]⁺223.15Loss of an isopropyl group (diagnostic)
[Si(iPr)₂]⁺115.10Fragment corresponding to diisopropylsilyl cation

Comparative Analysis: TIPS vs. TBDMS Protecting Groups

To appreciate the nuances of validating a TIPS-protected compound, it is instructive to compare its spectroscopic data with that of a compound protected with a different silyl group, such as tert-Butyldimethylsilyl (TBDMS). The TBDMS group is less sterically hindered and has a different substitution pattern on the silicon atom, leading to distinct spectroscopic signatures.[8][9]

Diagram Comparing TIPS and TBDMS Groups

TIPS Triisopropylsilyl (TIPS) -Si(CH(CH3)2)3 - Sterically demanding - ¹H NMR: Septet & Doublet Comparison Spectroscopic Comparison TIPS->Comparison TBDMS tert-Butyldimethylsilyl (TBDMS) -Si(CH3)2(C(CH3)3) - Moderately hindered - ¹H NMR: Two Singlets TBDMS->Comparison

Caption: Structural and NMR comparison of TIPS and TBDMS.

Table 4: Spectroscopic Comparison of TIPS vs. TBDMS Ethers of Benzyl Alcohol

FeatureTIPS Ether (1)TBDMS Ether (2)Rationale for Difference
¹H NMR Septet (~1.15 ppm, 3H) and Doublet (~1.05 ppm, 18H)Singlet (~0.9 ppm, 9H) and Singlet (~0.1 ppm, 6H)The isopropyl groups in TIPS have CH-CH₃ coupling, leading to splitting. The tert-butyl and methyl groups in TBDMS are singlets due to the absence of adjacent protons.
Stability More stable to basic conditions and nucleophiles.[1]Less stable than TIPS, but generally robust.[10]The three bulky isopropyl groups provide superior steric shielding of the silicon atom compared to one tert-butyl and two methyl groups.
MS Fragment [M-43]⁺ (loss of iPr) is dominant.[M-57]⁺ (loss of tBu) is dominant.The cleavage of the larger, more stable radical (tert-butyl vs. isopropyl) is favored.

Conclusion

The spectroscopic validation of novel compounds derived from Triisopropylmethoxysilane is a systematic process that leverages the strengths of multiple analytical techniques. The characteristic NMR signals of the triisopropylsilyl group, the disappearance of the hydroxyl stretch in the FT-IR spectrum, and the diagnostic fragmentation pattern in mass spectrometry collectively provide irrefutable evidence of successful synthesis. By understanding these spectroscopic signatures and how they compare to those of other common protecting groups like TBDMS, researchers can confidently and accurately characterize their novel molecules, ensuring the integrity and reliability of their scientific findings.

References

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC, NIH. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • (29Si) Silicon NMR. University of Ottawa. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • General Silylation Procedures. Gelest Technical Library. [Link]

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 349-455. [Link]

  • Gladysz, J. A., et al. (2008). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC, NIH. [Link]

  • FTIR spectra of the SiOC film. ResearchGate. [Link]

  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069. [Link]

  • Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228-7230. [Link]

  • Analysis of FTIR Spectra in Organic-Inorganic Hybrid Type. Jeju National University. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. University of Louisville Institutional Repository. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]

  • Janoschek, R., & Su, M. D. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 356(1-2), 9-16. [Link]

  • Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. UvA-DARE (Digital Academic Repository). [Link]

  • Protecting Groups for Organic Synthesis. Neliti. [Link]

  • Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. ACS Publications. [Link]

  • Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc.[Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Hydroxyl Protecting Groups. University of Bristol. [Link]

  • Techniques for Silylation. ResearchGate. [Link]

  • Quantitative analysis of the 29Si NMR peaks. ResearchGate. [Link]

  • Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

  • FTIR spectra of the absorption bonds corresponding to Si-O-Si and Si-O bonds. ResearchGate. [Link]

  • Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. ACS Publications. [Link]

  • Williams, E. A., & Cargioli, J. D. (1979). Silicon-29 nuclear magnetic resonance. Chemical shift substituent effects. Annual Reports on NMR Spectroscopy, 9, 221-318. [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. ResearchGate. [Link]

  • Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Semantic Scholar. [Link]

  • Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. ACS Publications. [Link]

  • Silylation of Alcohols Employed in Templating Protocols. Gelest Technical Library. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Triisopropylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Triisopropylmethoxysilane is a valuable reagent in modern synthetic chemistry, prized for its role as a protecting group and in the formulation of advanced materials. However, its utility in the lab is matched by the critical need for meticulous handling and disposal. As an alkoxysilane, its reactivity, particularly with moisture, dictates a disposal strategy that prioritizes the safe management of its hydrolysis byproducts. This guide provides a comprehensive, step-by-step framework for the proper disposal of triisopropylmethoxysilane, designed for the professional researcher. Our objective is to move beyond mere compliance, embedding a culture of safety and scientific rigor into every procedural step.

Part 1: Core Hazard Assessment & Chemical Profile

The cornerstone of safe disposal is a thorough understanding of the chemical's reactivity. Triisopropylmethoxysilane is a moisture-sensitive, flammable liquid.[1][2][3][4][5] Its primary disposal hazard stems from its rapid and exothermic hydrolysis reaction with water.

The Hydrolysis Reaction: The "Why" Behind the Protocol

When triisopropylmethoxysilane comes into contact with water, it hydrolyzes to form triisopropylsilanol and methanol.

(CH(CH₃)₂)₃SiOCH₃ + H₂O → (CH(CH₃)₂)₃SiOH + CH₃OH

This reaction is critical for two reasons:

  • Methanol (CH₃OH) Formation: Methanol is a flammable, toxic liquid. Improper disposal can lead to the generation of significant quantities of flammable and toxic vapor.

  • Exothermic Nature: The reaction can release a substantial amount of heat, especially if water is added too quickly or without a solvent to act as a heat sink. This can cause the mixture to boil, increasing the release of hazardous vapors.

The entire disposal procedure is therefore designed to control this hydrolysis reaction, converting the reactive silane into more stable, but still hazardous, components that can be safely managed as a chemical waste stream.

Quantitative Data Summary

PropertyValueSource
Chemical Name Triisopropylmethoxysilane-
CAS Number 69035-96-7-
Molecular Formula C₁₀H₂₄OSi-
Primary Hazard Flammable Liquid, Moisture-Sensitive[1][2][3][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, water[4][7]
Hydrolysis Products Triisopropylsilanol, Methanol-

Part 2: Essential Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, establishing a safe working environment is paramount.

Engineering Controls:

  • Fume Hood: All handling and disposal steps must be performed inside a certified chemical fume hood to control and exhaust flammable and toxic vapors.

  • Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[1][5] A spill kit containing a neutral, inert absorbent material (e.g., sand, vermiculite, or calcined diatomaceous earth) must be readily available.[2][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[1][4][5] A face shield should be worn over goggles during procedures with a higher splash risk.

  • Hand Protection: Neoprene or nitrile rubber gloves are required.[1][3] Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential. For larger quantities, a chemically resistant apron is recommended.[2]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-certified respirator with an organic vapor cartridge may be necessary for emergency situations or if there is a risk of exceeding exposure limits.[1][9]

Part 3: Step-by-Step Disposal Protocols

The appropriate disposal method depends on the quantity of the waste material.

A. Small-Scale Laboratory Quantities (<100 g)

This protocol is designed for the controlled hydrolysis of small amounts of triisopropylmethoxysilane typically found in a research setting. The principle is to slowly react the silane in a controlled manner using a non-reactive solvent to manage the reaction rate and temperature.

Experimental Protocol: Controlled Hydrolysis

  • Apparatus Setup: In a chemical fume hood, assemble a three-neck round-bottom flask of appropriate size (at least 5x the volume of all reagents combined). Equip the flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a condenser with a gas outlet leading to a bubbler.

  • Solvent Introduction: Charge the flask with a water-miscible alcohol solvent, such as isopropanol or butanol. A general rule is to use approximately 10 mL of solvent for every 1 g of silane. Begin stirring.

    • Causality Note: The solvent serves three purposes: it dilutes the silane, acts as a heat sink to absorb the energy from the exothermic hydrolysis, and ensures a homogenous reaction mixture.

  • Silane Addition: Slowly add the triisopropylmethoxysilane waste to the stirring solvent in the flask.

  • Controlled Hydrolysis: Fill the addition funnel with a 1:1 mixture of water and the same alcohol solvent used in step 2. Add this solution dropwise to the stirring silane mixture.

    • Causality Note: Adding the water slowly is the most critical step for safety. A rapid addition can cause a dangerous temperature spike and vigorous boiling of the methanol byproduct. Monitor the flask for any signs of excessive heat generation. An ice bath should be kept on standby to cool the flask if the reaction becomes too vigorous.

  • Reaction Completion: After the water addition is complete, allow the mixture to stir at room temperature for a minimum of 4 hours to ensure the hydrolysis reaction has gone to completion.

  • Waste Containment: The resulting solution now contains the alcohol solvent, triisopropylsilanol, and the methanol byproduct. This mixture is still considered hazardous waste. Carefully transfer the solution to a clearly labeled, sealable hazardous waste container.

  • Labeling and Disposal: Label the container "Hazardous Waste: Methanol, Isopropanol (or Butanol), and Triisopropylsilanol." Affix all other required institutional waste labels and arrange for pickup by your organization's Environmental Health & Safety (EHS) department.

B. Large-Scale or Bulk Quantities (>100 g)

DO NOT attempt to neutralize or hydrolyze bulk quantities of triisopropylmethoxysilane in the laboratory. The potential for a runaway exothermic reaction and the generation of large volumes of flammable methanol vapor present an unacceptable safety risk.

Procedure:

  • Containment: Ensure the bulk container is securely sealed and properly labeled.

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2]

  • Information: Provide them with the Safety Data Sheet (SDS) and an accurate estimate of the quantity to be disposed of. They are equipped to handle bulk flammable and reactive waste according to all federal and local regulations.[9][10]

Part 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

Spill Management:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[2][5]

  • Containment: For small spills, cover with an inert, non-combustible absorbent material like sand, clay, or vermiculite.[8] Do not use combustible materials like paper towels.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[1][5]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the waste container appropriately and dispose of it through your EHS department.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[4]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the recommended procedure for small-scale laboratory disposal.

G A STEP 1: Prepare Workspace & PPE (Fume Hood, Goggles, Gloves, Lab Coat) B STEP 2: Charge Flask with Solvent (e.g., Isopropanol) A->B Proceed when safe C STEP 3: Add Triisopropylmethoxysilane Waste B->C D STEP 4: Controlled Dropwise Addition of Water/Solvent Mixture (Monitor for Exotherm) C->D Critical Control Step E STEP 5: Stir for 4+ Hours (Ensures Complete Hydrolysis) D->E Allow reaction to complete F STEP 6: Transfer Final Mixture to Waste Container E->F G STEP 7: Label Container & Arrange for EHS Pickup ('Hazardous Waste: Methanol...') F->G Final Step

Sources

Navigating the Unseen: A Procedural Guide to Safely Handling Triisopropylmethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Hazard Profile - Understanding the "Why"

Triisopropylmethoxysilane's primary hazards stem from two key features of its structure: the methoxy group attached to silicon and its flammable organic nature. This profile is extrapolated from closely related methoxysilanes.[1][2]

  • Moisture Sensitivity & Hydrolysis: The silicon-oxygen bond is susceptible to hydrolysis. Upon contact with water or ambient moisture, the compound will react to form triisopropylsilanol and methanol . Methanol is a toxic substance, and this reaction is the root cause for requiring specific handling procedures to avoid unintended exposure.

  • Flammability: Like many organosilicon compounds, Triisopropylmethoxysilane should be treated as a flammable liquid.[3] Its vapors can form ignitable mixtures with air, necessitating strict control of ignition sources.

  • Irritation: Direct contact is likely to cause irritation to the skin and eyes.[4] Inhalation of vapors may also lead to respiratory tract irritation.[1]

These three pillars—hydrolysis risk, flammability, and irritant properties—dictate every aspect of the personal protective equipment (PPE) and handling procedures that follow.

Part 2: The First Line of Defense - Engineering and Administrative Controls

Before any personal protective equipment is worn, your environment must be engineered for safety. PPE is the final barrier between you and a hazard; it should never be the only one.

  • Chemical Fume Hood: All handling of Triisopropylmethoxysilane must be conducted inside a certified chemical fume hood to control vapor inhalation and contain potential spills.

  • Ignition Source Control: Ensure the work area is free of open flames, hot plates, and spark-producing equipment. Use only intrinsically safe or explosion-proof equipment where necessary.[5][6]

  • Inert Atmosphere: Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for reactions where water would interfere. This also mitigates the risk of methanol generation.

Part 3: Your Personal Armor - A Detailed PPE Protocol

The following PPE is mandatory for all personnel handling Triisopropylmethoxysilane. The rationale is to create a comprehensive barrier against the identified hazards.

PPE ComponentSpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified). A full-face shield worn over goggles is required when handling >100 mL or when a significant splash hazard exists.Protects against direct liquid splashes that can cause serious eye irritation. The face shield provides a broader barrier against unexpected vigorous reactions or splashes.[7]
Skin & Body Protection Flame-Resistant (FR) lab coat worn over long pants and closed-toe shoes.An FR lab coat provides a critical layer of protection against flash fires from this flammable liquid. Natural fiber clothing (e.g., cotton) should be worn underneath, as synthetic fibers like polyester can melt and adhere to the skin.[8]
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended.Protects against skin irritation. While specific permeation data for Triisopropylmethoxysilane is unavailable, nitrile and neoprene offer good general resistance to alcohols and many solvents.[9] Crucially, you must consult your glove manufacturer's chemical resistance guide. Immediately remove and replace gloves upon any sign of contamination.
Respiratory Protection Not required when working within a certified fume hood.A fume hood provides adequate respiratory protection from vapors. For emergency situations like a large spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges would be necessary.

Part 4: Step-by-Step Operational & Disposal Plans

A. Standard Handling Protocol

This workflow minimizes exposure and ensures safe containment from start to finish.

  • Preparation: Before entering the lab, ensure you are wearing appropriate base layer clothing (long pants, closed-toe shoes).

  • Don PPE: Inside the lab, don your FR lab coat and chemical splash goggles.

  • Glove Up: Put on your inner and outer gloves (nitrile or neoprene).

  • Work Area Setup: Prepare your workspace inside the chemical fume hood. Remove all potential ignition sources.[8] Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Chemical Retrieval: Obtain the sealed container of Triisopropylmethoxysilane from its designated cool, dry, flame-proof storage area.[5]

  • Dispensing: Inside the fume hood, carefully unseal and dispense the required amount using clean, dry glassware. Use spark-proof tools.[5]

  • Resealing: Promptly and securely reseal the source container.

  • Return to Storage: Immediately return the source container to its proper storage location.

  • Post-Handling: Once your work is complete, decontaminate any surfaces.

  • Waste Collection: All waste materials (contaminated gloves, wipes, and the chemical itself) must be placed in a designated, sealed, and clearly labeled hazardous waste container for flammable liquids.[2]

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8]

B. Emergency Response Plan

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spill (<100 mL) in Fume Hood:

    • Alert others in the area.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels.[8]

    • Using spark-proof tools, scoop the absorbed material into a designated hazardous waste container.

    • Wipe the area with a compatible solvent (e.g., isopropanol) and then soap and water. Place all cleaning materials in the hazardous waste container.

C. Disposal Plan

Under no circumstances should Triisopropylmethoxysilane or its waste be disposed of down the drain.[2]

  • Segregation: All waste containing this chemical must be segregated as flammable liquid hazardous waste .

  • Containerization: Use a dedicated, properly labeled waste container with a secure lid. The label should clearly state "Hazardous Waste - Flammable Liquid" and list the chemical constituents.

  • Hydrolysis Risk: Be aware that slow hydrolysis may occur within the waste container if moisture is present, potentially generating methanol and pressure. Do not seal the container so tightly that it cannot vent if necessary, or use a vented cap if provided by your institution's environmental health and safety (EHS) office.

  • Pickup: Arrange for disposal through your institution's EHS department, following all local and national regulations.[10]

Visualized Workflow: Safe Handling of Triisopropylmethoxysilane

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Don_PPE 1. Don Full PPE (FR Coat, Goggles, Gloves) Setup_Hood 2. Prepare Fume Hood (No Ignition Sources, Grounding) Don_PPE->Setup_Hood Verify Setup Retrieve 3. Retrieve Chemical from Flammable Storage Setup_Hood->Retrieve Area is Safe Dispense 4. Dispense in Hood (Use Spark-Proof Tools) Retrieve->Dispense Seal_Return 5. Reseal & Return Source Container Dispense->Seal_Return Work Complete Waste 6. Collect All Waste (Label Flammable Waste Container) Seal_Return->Waste Decontaminate 7. Decontaminate Workspace Waste->Decontaminate Doff_PPE 8. Doff PPE Correctly Decontaminate->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A logical workflow for handling Triisopropylmethoxysilane.

References

  • No Title. (n.d.). Google.
  • New Jersey Department of Health. (n.d.). Hazard Summary - Trimethoxy Silane. Retrieved January 27, 2026, from [Link]

  • SAFETY DATA SHEET. (2010, May 27). Retrieved January 27, 2026, from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved January 27, 2026, from [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide, 3rd Edition. CRC Press. Retrieved from [Link]

Sources

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